Product packaging for Eldacimibe(Cat. No.:CAS No. 141993-70-6)

Eldacimibe

Cat. No.: B1671163
CAS No.: 141993-70-6
M. Wt: 634.9 g/mol
InChI Key: HGLFNRGXRCKGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eldacimibe is a bio-active chemical. Detailed information has not been published.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H58N2O5 B1671163 Eldacimibe CAS No. 141993-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141993-70-6

Molecular Formula

C39H58N2O5

Molecular Weight

634.9 g/mol

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyanilino)-[[4-(2,2-dimethylpropyl)phenyl]methyl-hexylamino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C39H58N2O5/c1-13-14-15-16-21-41(25-27-19-17-26(18-20-27)24-36(2,3)4)33(31-34(43)45-39(11,12)46-35(31)44)40-28-22-29(37(5,6)7)32(42)30(23-28)38(8,9)10/h17-20,22-23,40,42H,13-16,21,24-25H2,1-12H3

InChI Key

HGLFNRGXRCKGSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC1=CC=C(C=C1)CC(C)(C)C)C(=C2C(=O)OC(OC2=O)(C)C)NC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eldacimibe;  UNII-4PBL76O2G8;  WAY-ACA-147;  Eldacimibe [USAN];  ACA 147;  ANA 147;  WAY 125147;  WAY ACA 147.

Origin of Product

United States

Foundational & Exploratory

Eldacimibe's Role as an ACAT Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ACAT and its Isoforms

Acyl-coenzyme A: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters (CE).[3] This process is vital for cellular cholesterol homeostasis, preventing the toxic accumulation of free cholesterol in membranes.[4] The resulting cholesteryl esters are stored in cytosolic lipid droplets or assembled into apolipoprotein B-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL) in the liver and chylomicrons in the intestine.[5]

In mammals, two distinct isoforms of this enzyme exist:

  • ACAT1 (SOAT1): This isoform is expressed ubiquitously in various tissues, including macrophages, adrenal glands, and steroidogenic tissues. In macrophages, ACAT1 is responsible for the accumulation of cholesteryl esters that leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[6][7]

  • ACAT2 (SOAT2): Expression of ACAT2 is primarily restricted to the intestines and liver.[7] It plays a key role in the absorption of dietary cholesterol in enterocytes and in the assembly and secretion of lipoproteins in hepatocytes.[6]

Given their distinct roles, selective inhibition of ACAT2 has been pursued as a therapeutic strategy to lower plasma cholesterol by reducing cholesterol absorption, while avoiding potential toxicities associated with the global inhibition of the more widespread ACAT1 isoform.[8] Eldacimibe is classified as such a selective ACAT2 inhibitor.[1][9]

Quantitative Data on ACAT Inhibitors

Specific IC₅₀ and pharmacokinetic data for this compound are not detailed in the available scientific literature. However, data from other extensively studied ACAT inhibitors illustrate the range of potencies and selectivities that have been explored.

Table 1: Inhibitory Activity of Various ACAT Inhibitors on ACAT1 and ACAT2 Isoforms

Compound Target(s) IC₅₀ / EC₅₀ (ACAT1) IC₅₀ / EC₅₀ (ACAT2) Reference(s)
Avasimibe ACAT1/ACAT2 24 µM 9.2 µM [10]
Pactimibe ACAT1/ACAT2 4.9 µM 3.0 µM [10]
Nevanimibe ACAT1 > ACAT2 9 nM 368 nM [10]
K-604 ACAT1 selective 0.45 µM Not specified [10]

| PPPA | ACAT2 > ACAT1 | 179 µM | 25 µM |[8] |

Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Preclinical In Vivo Efficacy of Avasimibe in ApoE*3-Leiden Mice

Treatment Group Plasma Cholesterol (mmol/L) Atherosclerotic Lesion Area Reduction Reference
High-Cholesterol (HC) Diet 18.7 ± 2.6 - [11]
HC Diet + Avasimibe 8.1 ± 1.2 (↓ 56%) 92% (vs. HC) [11]
Low-Cholesterol (LC) Diet 10.3 ± 1.4 - [11]

| HC Diet + Avasimibe | 8.1 ± 1.2 | 78% (vs. LC) |[11] |

Note: This study demonstrates that the ACAT inhibitor Avasimibe significantly reduces both plasma cholesterol and atherosclerotic lesion area in a mouse model, with an effect on atherosclerosis that extends beyond what is expected from cholesterol lowering alone.[11]

Signaling Pathways and Experimental Workflows

Visualizations of the ACAT pathway and a standard experimental workflow provide a clear understanding of the enzyme's role and how its inhibitors are evaluated.

ACAT_Pathway cluster_cell Intracellular Environment cluster_er Endoplasmic Reticulum (ER) ACAT ACAT1 / ACAT2 CE Cholesteryl Esters (CE) ACAT->CE Esterification with Long-Chain Fatty Acyl-CoA FC Free Cholesterol (from LDL uptake / synthesis) FC->ACAT Substrate LD Lipid Droplets (Storage) CE->LD Lipo ApoB-Lipoproteins (VLDL / Chylomicrons) CE->Lipo Assembly & Secretion (ACAT2-dependent) This compound This compound This compound->ACAT Inhibition Assay_Workflow start Start prep Prepare Enzyme Source (e.g., cell microsomes expressing ACAT1 or ACAT2) start->prep incubate Incubate Enzyme with This compound (or vehicle control) in assay buffer prep->incubate add_substrate Initiate Reaction by adding [14C]Oleoyl-CoA and micellar cholesterol incubate->add_substrate stop_rxn Incubate at 37°C, then stop reaction (e.g., with isopropanol) add_substrate->stop_rxn extract Extract Lipids using Hexane/Isopropanol stop_rxn->extract separate Separate Cholesteryl Esters from Free Fatty Acids via Thin-Layer Chromatography (TLC) extract->separate quantify Quantify radioactive Cholesteryl Ester via Scintillation Counting separate->quantify analyze Calculate % Inhibition relative to vehicle control quantify->analyze end End analyze->end

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-(3-benzoylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the term "Eldacimibe" did not yield information on a specific therapeutic agent with this name. The following technical guide is based on publicly available research on a class of compounds, 2-(3-benzoylphenyl)propanoic acid derivatives, which are synthesized from the well-known non-steroidal anti-inflammatory drug (NSAID), ketoprofen. These derivatives have been investigated for their potential as dual-mechanism anti-inflammatory and anticancer agents.

Introduction

2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen, is a widely used NSAID belonging to the aryl propionic acid class.[1] It functions as a non-selective inhibitor of cyclooxygenase-1 (COX-1) and COX-2, enzymes that mediate inflammation.[2] In the quest for novel therapeutic agents with improved efficacy and potentially broader applications, researchers have synthesized derivatives of ketoprofen.[3][4] This guide focuses on two such derivatives: 2-(3-benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid. These compounds have been designed as dual-mechanism drugs, targeting both cyclooxygenases (COX) and matrix metalloproteinases (MMPs), and have shown promise in preclinical studies for their anti-inflammatory and antitumor activities.[3][5][6]

Synthesis of 2-(3-benzoylphenyl)propanoic Acid Derivatives

The synthesis of 2-(3-benzoylphenyl)propanohydroxamic acid (designated as Compound 2 in some studies) and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (designated as Compound 3) originates from ketoprofen.[3]

Synthetic Workflow

G ketoprofen Ketoprofen (2-(3-benzoylphenyl)propanoic acid) reagent1 CH3OH, H2SO4 (reflux) ketoprofen->reagent1 reagent3 NH2OH.HCl, Sodium Acetate in Ethanol/Water (reflux) ketoprofen->reagent3 intermediate1 Methyl 2-(3-benzoylphenyl)propionate reagent1->intermediate1 reagent2 NH2OH.HCl, NaOMe in Methanol intermediate1->reagent2 compound2 Compound 2 (2-(3-benzoylphenyl)propanohydroxamic acid) reagent2->compound2 compound3 Compound 3 (2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid) reagent3->compound3

References

In-Vitro Characterization of Eldacimibe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldacimibe (also known as WAY-ACA-147) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2). This enzyme plays a crucial role in the esterification of cholesterol in the intestines and liver, a key process in dietary cholesterol absorption and the assembly of lipoproteins. By selectively targeting ACAT2, this compound presents a promising therapeutic strategy for managing hypercholesterolemia and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its inhibitory activity.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for cardiovascular diseases, including atherosclerosis. Acyl-CoA: Cholesterol Acyltransferase (ACAT) enzymes catalyze the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the enterocytes of the small intestine and hepatocytes.[1] The selective inhibition of ACAT2 is a desirable therapeutic approach as it can reduce cholesterol absorption and lower plasma cholesterol levels without the potential side effects associated with the inhibition of the more widely distributed ACAT1.[2]

This compound has been identified as a selective inhibitor of ACAT2.[1] Its mechanism of action involves the direct inhibition of ACAT2, thereby preventing the esterification of free cholesterol within intestinal cells. This reduction in cholesteryl ester formation limits the incorporation of cholesterol into chylomicrons, the primary lipoproteins responsible for transporting dietary lipids from the intestine into the bloodstream. Consequently, this compound effectively lowers the absorption of dietary cholesterol.[1]

Data Presentation: Inhibitory Activity of ACAT Inhibitors

While specific IC50 values for this compound (WAY-ACA-147) are not publicly available, the following table presents representative in-vitro inhibitory activities of other known ACAT inhibitors against human ACAT1 and ACAT2. This data serves to illustrate the concept of isoform selectivity.

CompoundACAT1 IC50 (µM)ACAT2 IC50 (µM)Selectivity (ACAT1/ACAT2)Reference
Nevanimibe0.230.710.32[3]
Pyripyropene A179257.16[3]
Avasimibe249.22.61[4]
Pactimibe4.93.01.63[4]

Note: A higher selectivity ratio indicates greater selectivity for ACAT2 over ACAT1.

Experimental Protocols

The in-vitro characterization of this compound and other ACAT inhibitors typically involves assays to determine their potency and selectivity against the two ACAT isoforms. Below are detailed methodologies for two common types of in-vitro ACAT inhibition assays.

Microsomal ACAT Inhibition Assay

This assay measures the enzymatic activity of ACAT in microsomes isolated from cells or tissues expressing the target enzyme.

Objective: To determine the concentration-dependent inhibition of ACAT1 and ACAT2 by a test compound.

Materials:

  • Liver microsomes from a species expressing ACAT1 and/or ACAT2 (e.g., human, rat, or mouse).

  • Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

  • [14C]Oleoyl-CoA (radiolabeled substrate).

  • Bovine Serum Albumin (BSA).

  • Free cholesterol.

  • Potassium phosphate buffer (pH 7.4).

  • Thin Layer Chromatography (TLC) plates.

  • Scintillation fluid and counter.

Procedure:

  • Microsome Preparation: Isolate microsomes from liver tissue using standard differential centrifugation methods. Determine the protein concentration of the microsomal preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the microsomal protein, BSA, and free cholesterol in potassium phosphate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction mixtures.

  • Pre-incubation: Incubate the mixtures for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding [14C]Oleoyl-CoA to each tube.

  • Incubation: Incubate the reaction mixtures for a defined period (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

  • Lipid Extraction: Vortex the samples and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate free oleoyl-CoA from the formed cholesteryl oleate.

  • Quantification: Scrape the spots corresponding to cholesteryl oleate from the TLC plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence-Based ACAT Inhibition Assay

This cell-based assay utilizes a fluorescent cholesterol analog to measure ACAT activity in a high-throughput format.[2]

Objective: To screen for and characterize inhibitors of ACAT1 and ACAT2 in a whole-cell system.

Materials:

  • Cells stably expressing either human ACAT1 or ACAT2.

  • Cell culture medium and supplements.

  • Test compound (this compound) stock solution in DMSO.

  • NBD-cholesterol (fluorescent cholesterol analog).

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the ACAT1- and ACAT2-expressing cells into 96-well plates and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells.

  • NBD-Cholesterol Addition: Add NBD-cholesterol to all wells at a final concentration that allows for a robust fluorescent signal.

  • Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator to allow for cellular uptake and esterification of NBD-cholesterol.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD. The esterification of NBD-cholesterol leads to its accumulation in lipid droplets, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value as described in the microsomal assay protocol.

Visualizations

Signaling Pathway of Cholesterol Esterification

The following diagram illustrates the central role of ACAT2 in the esterification of cholesterol within an intestinal enterocyte, a process inhibited by this compound.

Cholesterol_Esterification_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Dietary_Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary_Cholesterol->NPC1L1 Uptake Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Activation Free_Cholesterol Free Cholesterol NPC1L1->Free_Cholesterol ACAT2 ACAT2 Free_Cholesterol->ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification This compound This compound This compound->ACAT2 Inhibition Chylomicron_Assembly Chylomicron Assembly Cholesteryl_Esters->Chylomicron_Assembly Acyl_CoA->ACAT2 Bloodstream Bloodstream Chylomicron_Assembly->Bloodstream Secretion

Caption: ACAT2-mediated cholesterol esterification pathway in an enterocyte and the inhibitory action of this compound.

Experimental Workflow for In-Vitro ACAT Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 value of an ACAT inhibitor like this compound using a microsomal assay.

ACAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Microsomes Prepare Microsomes (ACAT1 or ACAT2 source) Reaction_Setup Set up Reaction Mixtures: Microsomes, Buffer, Cholesterol, Inhibitor Prepare_Microsomes->Reaction_Setup Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Reaction_Setup Pre_Incubation Pre-incubate at 37°C Reaction_Setup->Pre_Incubation Start_Reaction Initiate Reaction with [14C]Oleoyl-CoA Pre_Incubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Lipid_Extraction Extract Lipids Stop_Reaction->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantify Quantify Radioactivity of Cholesteryl Ester TLC->Quantify Calculate_IC50 Calculate % Inhibition and Determine IC50 Quantify->Calculate_IC50

Caption: General workflow for determining the in-vitro inhibitory potency of this compound on ACAT enzymes.

Conclusion

This compound is a selective inhibitor of ACAT2, an enzyme with a critical role in intestinal cholesterol absorption and hepatic lipoprotein metabolism. The in-vitro characterization of this compound is essential for understanding its therapeutic potential. The experimental protocols described in this guide provide a framework for assessing the potency and selectivity of this compound and other ACAT2 inhibitors. While specific quantitative data for this compound's inhibitory activity remains proprietary, the provided context on other ACAT inhibitors highlights the importance of isoform selectivity. The continued investigation of selective ACAT2 inhibitors like this compound holds promise for the development of novel therapies for hypercholesterolemia and atherosclerosis.

References

Eldacimibe: An In-depth Technical Guide on its Interaction with Lipid Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eldacimibe, also known as WAY-ACA 147, is a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), a key enzyme in intestinal cholesterol absorption and hepatic lipoprotein assembly. By targeting ACAT2, this compound presents a targeted approach to lowering plasma cholesterol levels and mitigating the progression of atherosclerosis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its interaction with lipid metabolism pathways, and detailed experimental protocols for its evaluation. Quantitative data from preclinical studies are summarized to facilitate comparative analysis.

Introduction: The Role of ACAT2 in Lipid Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distribution and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in cellular cholesterol homeostasis. In contrast, ACAT2 is predominantly found in the enterocytes of the small intestine and in the liver.

In the intestine, ACAT2 plays a crucial role in the absorption of dietary cholesterol by esterifying free cholesterol, which is then packaged into chylomicrons for transport into the bloodstream. In the liver, ACAT2 is involved in the assembly and secretion of very-low-density lipoproteins (VLDL), contributing to the pool of circulating atherogenic lipoproteins. The selective inhibition of ACAT2 is therefore a promising therapeutic strategy for reducing plasma cholesterol levels and preventing the development of atherosclerosis.

This compound: A Selective ACAT2 Inhibitor

This compound is a potent and selective inhibitor of the ACAT2 isoform. Its mechanism of action centers on the direct inhibition of ACAT2 activity in the intestine and liver.

Mechanism of Action

By inhibiting ACAT2 in the enterocytes, this compound blocks the esterification of dietary and biliary cholesterol, thereby reducing its absorption from the small intestine. This leads to a decrease in the cholesterol content of chylomicrons entering the circulation. In the liver, this compound's inhibition of ACAT2 reduces the formation of cholesteryl esters available for packaging into VLDL particles. This results in the secretion of smaller, less cholesterol-rich VLDL particles, which are less atherogenic. Furthermore, the reduction in hepatic cholesteryl ester stores can lead to an upregulation of LDL receptors, enhancing the clearance of LDL cholesterol from the plasma. A secondary effect of ACAT inhibition within macrophages in the arterial wall is the prevention of foam cell formation, a critical step in the development of atherosclerotic plaques.[1]

Signaling Pathway of this compound's Action

The following diagram illustrates the central role of ACAT2 in cholesterol metabolism and the points of intervention by this compound.

Eldacimibe_Mechanism cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Dietary_Cholesterol Dietary & Biliary Cholesterol Intestinal_FC Free Cholesterol Dietary_Cholesterol->Intestinal_FC ACAT2_Int ACAT2 Intestinal_FC->ACAT2_Int Eldacimibe_Int This compound Eldacimibe_Int->ACAT2_Int Inhibits CE_Int Cholesteryl Esters ACAT2_Int->CE_Int Chylomicrons Chylomicrons CE_Int->Chylomicrons Bloodstream1 To Bloodstream Chylomicrons->Bloodstream1 Hepatic_FC Free Cholesterol ACAT2_Liv ACAT2 Hepatic_FC->ACAT2_Liv Eldacimibe_Liv This compound Eldacimibe_Liv->ACAT2_Liv Inhibits CE_Liv Cholesteryl Esters ACAT2_Liv->CE_Liv VLDL VLDL Assembly CE_Liv->VLDL Bloodstream2 To Bloodstream VLDL->Bloodstream2

This compound's inhibition of ACAT2 in the intestine and liver.

Preclinical Data on this compound (WAY-ACA 147)

Preclinical studies in various animal models have demonstrated the efficacy of this compound in modulating plasma lipid profiles and reducing the development of atherosclerosis. The following tables summarize key quantitative data from a pivotal study in cholesterol-fed rabbits.

Effect on Plasma Lipids
Treatment GroupTotal Cholesterol (mg/dL)VLDL + IDL Cholesterol (mg/dL)LDL Cholesterol (mg/dL)HDL Cholesterol (mg/dL)Triglycerides (mg/dL)
Control (Cholesterol-fed) 1588 ± 1541241 ± 147303 ± 3344 ± 3148 ± 21
This compound (3 mg/kg/day) 857 ± 111599 ± 98221 ± 2637 ± 3112 ± 15
This compound (10 mg/kg/day) 486 ± 79291 ± 58164 ± 2431 ± 295 ± 13

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Effect on Aortic Atherosclerosis
Treatment GroupAortic Arch Lesion Area (%)Thoracic Aorta Lesion Area (%)Abdominal Aorta Lesion Area (%)
Control (Cholesterol-fed) 75 ± 558 ± 642 ± 7
This compound (3 mg/kg/day) 48 ± 731 ± 518 ± 4
This compound (10 mg/kg/day) 29 ± 615 ± 48 ± 3

*p < 0.05 vs. Control. Data are presented as mean ± SEM.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize ACAT inhibitors like this compound.

In Vitro ACAT2 Inhibition Assay (Cell-Based Fluorescence Assay)

This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, to measure the activity of ACAT2 in a cell-based system.

Objective: To determine the in vitro potency of a test compound in inhibiting ACAT2 activity.

Materials:

  • AC29 cells (a cell line lacking endogenous ACAT activity)

  • AC29 cells stably transfected with human ACAT2

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-23,24-bisnor-5-cholen-3β-ol)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., a known potent ACAT inhibitor)

  • Cell culture medium (e.g., Ham's F-12 medium with appropriate supplements)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Workflow Diagram:

ACAT2_Assay_Workflow Start Start Seed_Cells Seed ACAT2-expressing AC29 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add test compounds (e.g., this compound) and controls Incubate_24h->Add_Compounds Add_NBD Add NBD-cholesterol Add_Compounds->Add_NBD Incubate_6h Incubate for 6 hours Add_NBD->Incubate_6h Wash_Cells Wash cells to remove extracellular NBD-cholesterol Incubate_6h->Wash_Cells Read_Fluorescence Measure intracellular fluorescence Wash_Cells->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 values Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the cell-based ACAT2 inhibition assay.

Procedure:

  • Cell Seeding: Seed the ACAT2-expressing AC29 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compound (this compound) and the positive control inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • NBD-Cholesterol Addition: Prepare a working solution of NBD-cholesterol in the cell culture medium. Add the NBD-cholesterol solution to each well to a final concentration of approximately 1 µg/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C. During this time, the cells will take up the NBD-cholesterol, and the intracellular ACAT2 will esterify it, leading to an increase in fluorescence as the NBD-cholesteryl esters accumulate in lipid droplets.

  • Cell Washing: Carefully remove the medium containing the NBD-cholesterol and wash the cells multiple times with a suitable buffer (e.g., phosphate-buffered saline) to remove any extracellular fluorescent probe.

  • Fluorescence Measurement: After the final wash, add buffer to the wells and measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for NBD (typically ~485 nm and ~535 nm, respectively).

  • Data Analysis: The fluorescence intensity is proportional to the ACAT2 activity. Plot the fluorescence intensity against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the ACAT2 activity).

In Vivo Efficacy Study in a Rabbit Model of Atherosclerosis

This protocol describes a typical in vivo study to evaluate the effect of an ACAT inhibitor on plasma lipids and atherosclerosis development in a cholesterol-fed rabbit model.

Objective: To assess the in vivo efficacy of a test compound in reducing plasma cholesterol and attenuating the development of atherosclerosis.

Materials:

  • Male New Zealand White rabbits

  • High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.5-1% cholesterol and 2-5% fat)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Equipment for blood collection and plasma separation

  • Analytical equipment for measuring plasma lipid profiles (total cholesterol, VLDL, LDL, HDL, triglycerides)

  • Surgical and histological equipment for aorta isolation and lesion analysis

Workflow Diagram:

Rabbit_Study_Workflow Start Start Acclimatize Acclimatize rabbits to a standard diet Start->Acclimatize Baseline_Blood Collect baseline blood samples Acclimatize->Baseline_Blood Randomize Randomize rabbits into treatment groups Baseline_Blood->Randomize Start_Diet Initiate high-cholesterol diet for all groups Randomize->Start_Diet Administer_Drug Administer test compound or vehicle daily Start_Diet->Administer_Drug Monitor_Health Monitor animal health and body weight Administer_Drug->Monitor_Health Periodic_Blood Collect periodic blood samples for lipid analysis Administer_Drug->Periodic_Blood Euthanize Euthanize animals at the end of the study Monitor_Health->Euthanize Periodic_Blood->Euthanize Isolate_Aorta Isolate and prepare aortas Euthanize->Isolate_Aorta Lesion_Analysis Quantify atherosclerotic lesion area Isolate_Aorta->Lesion_Analysis Analyze_Data Analyze lipid and lesion data Lesion_Analysis->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Eldacimibe solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Eldacimibe Solubility and Preparation for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational small molecule inhibitor targeting the aberrant activation of key signaling pathways implicated in oncogenesis. Its therapeutic potential is currently being explored in various preclinical models. These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation in experimental settings to ensure reproducible and accurate results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for designing effective in vitro and in vivo studies. Key properties of this compound are summarized below.

Data Presentation: this compound Solubility Profile

SolventSolubility (µg/mL)Molarity (mM) for a 10mM StockNotes
DMSO 4500.0 ± 6.1[1]~10.4High solubility, suitable for stock solutions.
Methanol 1990.8 ± 7.2[1]~4.6Good solubility.
Chloroform 620.3 ± 0.58[1]~1.4Moderate solubility.
THF 280.9 ± 2.4[1]~0.65Lower solubility.
PEG400 260.5 ± 6.0[1]~0.6Suitable for in vivo formulations.
Ethanol 210.3 ± 4.5[1]~0.49Moderate solubility.
PG 210.6 ± 5.8[1]~0.49Suitable for in vivo formulations.
Acetonitrile 150.2 ± 1.1[1]~0.35Lower solubility.
Water 10.3 ± 1.2[1]~0.024Poor aqueous solubility.

Note: The molarity is an approximation and should be confirmed based on the specific molecular weight of the this compound batch.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the Hedgehog signaling pathway.[2] This pathway is crucial during embryonic development and is mostly quiescent in adults. However, its aberrant reactivation is a key driver in several cancers. This compound exerts its effect by targeting Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway.

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_drug Mechanism of this compound PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off Inhibits SUFU SUFU GLI GLI SUFU->GLI Binds & Sequesters GLI_R GLI-R (Repressor) GLI->GLI_R Proteolytic Cleavage Target_Genes_off Target Gene Expression OFF GLI_R->Target_Genes_off Represses Hedgehog Hedgehog Ligand PTCH1_bound PTCH1 Hedgehog->PTCH1_bound SMO_on SMO PTCH1_bound->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits SUFU interaction with GLI GLI_A GLI-A (Activator) SUFU_on->GLI_A Releases Target_Genes_on Target Gene Expression ON GLI_A->Target_Genes_on Activates This compound This compound SMO_inhibited SMO This compound->SMO_inhibited Inhibits Experimental_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment A1 Weigh this compound A2 Dissolve in DMSO A1->A2 C1 Weigh this compound A3 Vortex to Homogenize A2->A3 A4 Aliquot and Store at -80°C A3->A4 B1 Thaw Stock Solution A4->B1 Use for In Vitro B2 Serial Dilution in Cell Culture Medium B1->B2 B3 Treat Cells B2->B3 C2 Dissolve in Vehicle (e.g., PEG400/Saline) C1->C2 C3 Administer to Animals C2->C3

References

Application Notes and Protocols for Combination Lipid-Lowering Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease (ASCVD), has evolved from monotherapy to combination drug strategies to achieve progressively lower low-density lipoprotein cholesterol (LDL-C) goals.[1][2] This document provides an overview and experimental protocols for evaluating the synergistic effects of combining different classes of lipid-lowering agents. While the specific agent "Eldacimibe" is not found in the scientific literature, these notes will focus on the well-established combination of statins, ezetimibe, and PCSK9 inhibitors to provide a relevant and practical framework for research in this field.

The rationale for combination therapy lies in targeting multiple pathways of cholesterol metabolism.[3] Statins inhibit hepatic cholesterol synthesis, ezetimibe blocks intestinal cholesterol absorption, and PCSK9 inhibitors prevent the degradation of LDL receptors, thereby increasing LDL-C clearance from the circulation.[3][4][5]

Data Presentation: Efficacy of Combination Therapies

The following tables summarize the approximate LDL-C reduction achievable with various lipid-lowering therapy combinations as reported in clinical studies.

Table 1: Statin and Ezetimibe Combination Therapy

TherapyApproximate Mean LDL-C ReductionReference
Statin Monotherapy (moderate intensity)30-50%[6]
Ezetimibe Monotherapy15-25%[7]
Statin (moderate intensity) + EzetimibeAdditional 15-25% reduction beyond statin alone[5][7][8][9][10]

Table 2: Statin and PCSK9 Inhibitor Combination Therapy

TherapyApproximate Mean LDL-C ReductionReference
Statin Monotherapy (high intensity)≥50%[6]
PCSK9 Inhibitor Monotherapy50-60%[11]
Statin (maximally tolerated) + PCSK9 InhibitorAdditional 50-60% reduction beyond statin alone[12]

Signaling Pathways in Cholesterol Metabolism

A fundamental understanding of the signaling pathways governing cholesterol homeostasis is crucial for developing and evaluating novel lipid-lowering therapies.

Cholesterol Biosynthesis and Uptake Regulation

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol synthesis and uptake.[13][14][15][16] When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus to upregulate the expression of genes involved in cholesterol biosynthesis (e.g., HMG-CoA reductase, the target of statins) and uptake (e.g., LDL receptor).[14]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus Low Sterols Low Sterols SREBP_SCAP SREBP-SCAP Complex Low Sterols->SREBP_SCAP allows release from INSIG Golgi S1P & S2P Proteases SREBP_SCAP->Golgi translocation INSIG INSIG nSREBP nSREBP (active form) Golgi->nSREBP cleavage DNA Sterol Response Element (SRE) nSREBP->DNA binds to Target_Genes Target Genes (HMGCR, LDLR) DNA->Target_Genes activates transcription

Figure 1. Simplified SREBP-2 signaling pathway.

LDL Receptor Trafficking and Degradation

The LDL receptor (LDLR) plays a critical role in clearing LDL from the circulation. After binding LDL, the complex is internalized. In the endosome, LDL dissociates and is targeted for degradation, while the LDLR is typically recycled back to the cell surface.[17][18][19][20] PCSK9 is a protein that binds to the LDLR and targets it for lysosomal degradation, thereby reducing the number of available receptors.[17] PCSK9 inhibitors block this interaction, leading to increased LDLR recycling and enhanced LDL-C uptake by cells.

LDLR_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular LDL LDL Particle LDLR LDL Receptor LDL->LDLR binds PCSK9 PCSK9 PCSK9->LDLR binds Lysosome Lysosome LDLR->Lysosome PCSK9-mediated degradation LDLR_LDL LDLR-LDL Complex Endosome Endosome Endosome->Lysosome degradation of LDL Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome LDLR recycling Recycling_Endosome->LDLR return to membrane LDLR_LDL->Endosome internalization

Figure 2. LDL Receptor trafficking and the role of PCSK9.

Experimental Protocols

The following protocols outline key in vitro assays to assess the efficacy of lipid-lowering agents.

Protocol 1: LDL Uptake Assay (Cell-Based)

This assay measures the ability of cells, typically hepatocytes like HepG2, to take up fluorescently labeled LDL from the culture medium.[21][22][23] An increase in LDL uptake is a desired outcome for many lipid-lowering therapies.

Materials:

  • HepG2 cells

  • 96-well, black, clear-bottom tissue culture plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • Test compounds and controls (e.g., a known statin)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Hoechst stain (for nuclear counterstaining)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.[21][22]

  • Cholesterol Depletion: Replace the culture medium with a medium containing 5% LPDS and incubate for 24 hours to upregulate LDL receptor expression.

  • Compound Treatment: Treat the cells with the test compound(s) and controls at various concentrations for 18-24 hours.

  • LDL Incubation: Add fluorescently labeled LDL to the wells at a final concentration of 5-10 µg/mL and incubate for 4 hours at 37°C.

  • Washing: Gently wash the cells three times with cold PBS to remove unbound LDL.

  • Fixation and Staining: Fix the cells with the fixative solution for 15 minutes, followed by washing with PBS. Counterstain the nuclei with Hoechst stain.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of the labeled LDL within the cells and normalize it to the cell number (from the nuclear stain).

LDL_Uptake_Workflow A Seed HepG2 cells in 96-well plate B Incubate with lipoprotein-deficient serum (24h) A->B C Treat with test compounds (18-24h) B->C D Add fluorescent LDL (4h) C->D E Wash, fix, and stain nuclei D->E F Image and quantify fluorescence E->F

Figure 3. Experimental workflow for the LDL uptake assay.

Protocol 2: Cholesterol Efflux Assay

This assay measures the capacity of cells, often macrophages, to release cholesterol to extracellular acceptors like HDL or apolipoprotein A-I.[24][25][26][27][28] This is a key step in reverse cholesterol transport.

Materials:

  • J774 macrophages or THP-1 derived macrophages

  • 24-well tissue culture plates

  • Culture medium

  • [³H]-cholesterol

  • Bovine serum albumin (BSA)

  • Cholesterol acceptors (e.g., HDL, ApoA-I)

  • Test compounds and controls (e.g., an LXR agonist)

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding and Labeling: Plate macrophages in 24-well plates and label them with [³H]-cholesterol in the culture medium for 24-48 hours.[24]

  • Equilibration: Wash the cells and incubate them in a serum-free medium containing BSA for 18-24 hours to allow for the equilibration of the cholesterol tracer among intracellular pools.

  • Compound Treatment: During the equilibration step, treat the cells with test compounds and controls.

  • Efflux: Replace the medium with a serum-free medium containing the cholesterol acceptor (e.g., HDL) and incubate for 4-6 hours.

  • Sample Collection: Collect the medium (containing the effluxed cholesterol) and lyse the cells with the lysis buffer (containing the remaining intracellular cholesterol).

  • Quantification: Determine the amount of radioactivity in both the medium and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.

Protocol 3: Intracellular Cholesterol Measurement

This protocol is for quantifying the total cholesterol content within cells.[1][29][30][31][32]

Materials:

  • Cultured cells

  • 6-well plates

  • PBS

  • Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)

  • Cholesterol assay kit (e.g., Amplex Red based)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with test compounds as required.

  • Cell Lysis and Lipid Extraction: Wash the cells with cold PBS. Add the lipid extraction solvent and incubate at room temperature with gentle rocking for 30-60 minutes.[29][32]

  • Solvent Evaporation: Transfer the lipid extract to a new tube and evaporate the solvent.

  • Cholesterol Quantification: Resuspend the dried lipids in the assay buffer from the cholesterol assay kit and follow the manufacturer's instructions to measure the cholesterol concentration.

  • Protein Quantification: Solubilize the remaining cell pellet in the original wells with a suitable buffer and determine the protein concentration using a BCA assay.

  • Normalization: Normalize the cholesterol content to the total protein content (µg cholesterol / mg protein).

Protocol 4: Apolipoprotein B (ApoB) Secretion Assay

This assay measures the secretion of ApoB-containing lipoproteins from hepatocytes, which is a key process in the production of VLDL and LDL.[33][34][35]

Materials:

  • Primary hepatocytes or HepG2 cells

  • Serum-free medium

  • Test compounds

  • ELISA kit for ApoB or reagents for Western blotting (ApoB primary antibody, HRP-conjugated secondary antibody)

Procedure:

  • Cell Culture and Treatment: Culture hepatocytes to confluence and then switch to a serum-free medium. Treat with test compounds for the desired duration (e.g., 24 hours).

  • Conditioned Medium Collection: Collect the culture medium.

  • Quantification of Secreted ApoB:

    • ELISA: Use a species-specific ApoB ELISA kit to quantify the concentration of ApoB in the collected medium, following the manufacturer's protocol.

    • Western Blot: Concentrate the proteins in the medium (e.g., by acetone precipitation).[33] Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ApoB antibody to detect and semi-quantify the secreted ApoB.

Conclusion

The use of combination therapies is a cornerstone of modern lipid management. The protocols and information provided here offer a framework for the preclinical and translational research necessary to develop and evaluate new combination strategies for lowering LDL-C. By targeting multiple pathways in cholesterol metabolism, researchers can aim to achieve greater efficacy and improve cardiovascular outcomes.

References

Application Notes and Protocols for Ezetimibe in Macrophage Cholesterol Trafficking Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The accumulation of cholesterol in macrophages, leading to the formation of foam cells, is a critical event in the pathogenesis of atherosclerosis. Understanding the molecular mechanisms that regulate macrophage cholesterol trafficking is therefore of paramount importance for the development of novel therapeutic strategies. Ezetimibe, a cholesterol absorption inhibitor, has emerged as a valuable tool for investigating these pathways. While the user's query mentioned "eldacimibe," our comprehensive search suggests this may be a typographical error, and the relevant, well-documented compound for this area of study is ezetimibe. These application notes provide detailed protocols and data for utilizing ezetimibe to study its effects on macrophage cholesterol metabolism.

Ezetimibe is known to inhibit the uptake of oxidized low-density lipoprotein (Ox-LDL) by macrophages and influences key signaling pathways involved in inflammation and lipid metabolism.[1] It has been shown to reduce atherosclerotic lesions in animal models by lowering cholesterol levels and inhibiting foam cell formation.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of ezetimibe on various parameters of macrophage function as reported in the literature.

Table 1: Effect of Ezetimibe on Macrophage Gene and Protein Expression

TargetCell TypeEzetimibe ConcentrationEffectReference
CD36Macrophage-derived foam cellsNot specifiedDownregulation[2]
SR-B1Macrophage-derived foam cellsNot specifiedDownregulation[2]
apoEMacrophage-derived foam cellsNot specifiedUpregulation[2]
Caveolin-1Macrophage-derived foam cellsNot specifiedUpregulation[2]
p-ERK1/2Macrophage-derived foam cellsNot specifiedAbrogated increase[2]
iNOS mRNA & ProteinHuman monocyte-derived macrophages22 ng/mlDecreased expression[3]
IL-1βHuman monocyte-derived macrophages22 ng/ml20% decrease in secretion[3]
Mannose Receptor (MR) mRNA & ProteinHuman monocyte-derived macrophages22 ng/mlIncreased expression[3]
miR-155THP-1 cellsNot specified55% reduction[4]
miR-222THP-1 cellsNot specified100% reduction[4]
miR-424THP-1 cellsNot specified75% reduction[4]
miR-503THP-1 cellsNot specified100% reduction[4]

Table 2: Effect of Ezetimibe on Macrophage Processes

ProcessCell/Animal ModelEzetimibe Concentration/DoseEffectReference
Oxidized LDL uptakeHuman macrophagesNot specified~50% inhibition[1]
Foam cell formationMacrophagesConcentration-dependentInhibition[2]
Reverse Cholesterol Transport (RCT)HamstersNot specifiedEnhanced fecal excretion of ³H-sterol[5][6][7]
THP-1 differentiationTHP-1 cellsDose-dependentDecreased adhesive capacity[4]

Signaling Pathways and Mechanisms

Ezetimibe influences macrophage cholesterol trafficking and inflammatory responses through the modulation of specific signaling pathways.

Caveolin-1/MAPK Signaling Pathway in Foam Cell Formation

Ezetimibe has been shown to suppress macrophage-derived foam cell formation by upregulating caveolin-1 and inhibiting the MAPK signaling pathway. This leads to a downregulation of scavenger receptors like CD36 and SR-B1, which are responsible for the uptake of modified lipoproteins.

G Ezetimibe's Effect on Foam Cell Formation Ezetimibe Ezetimibe Caveolin1 Caveolin-1 Ezetimibe->Caveolin1 Upregulates MAPK p-ERK1/2 (MAPK) Ezetimibe->MAPK Inhibits FoamCell Foam Cell Formation Caveolin1->FoamCell Inhibits CD36_SRB1 CD36 & SR-B1 MAPK->CD36_SRB1 Activates CD36_SRB1->FoamCell Promotes G Ezetimibe's Anti-Inflammatory Effect Ezetimibe Ezetimibe MAPK ERK/MAPK Phosphorylation Ezetimibe->MAPK Inhibits NFkB NF-κB Activity MAPK->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β, iNOS) NFkB->Inflammatory_Genes Promotes G Workflow: In Vitro Foam Cell Formation Assay cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Analysis A Seed THP-1 monocytes B Differentiate with PMA (e.g., 100 nM, 48-72h) A->B C Pre-treat with Ezetimibe (various concentrations) B->C D Induce foam cell formation with Ox-LDL or Chol:MβCD C->D E Oil Red O staining for lipid droplets D->E F Quantify intracellular cholesterol (e.g., HPLC) E->F G Analyze protein/gene expression (Western/PCR) F->G G Workflow: In Vivo Macrophage RCT Assay cluster_0 Macrophage Preparation cluster_1 Animal Treatment and Injection cluster_2 Sample Collection and Analysis A Isolate peritoneal or bone marrow-derived macrophages B Label macrophages with ³H-cholesterol A->B C Treat animals (e.g., hamsters) with Ezetimibe or vehicle B->C D Inject ³H-cholesterol-labeled macrophages intraperitoneally C->D E Collect feces over 48-72 hours D->E F Extract lipids from feces E->F G Measure ³H-sterol excretion by scintillation counting F->G

References

Application Notes and Protocols for Efficacy Studies of Eldacimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe is an investigational drug that targets Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters. In the context of atherosclerosis, ACAT1 activity within macrophages contributes to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT1, this compound is hypothesized to prevent the accumulation of cholesteryl esters in macrophages, thereby impeding foam cell formation and the progression of atherosclerosis.

These application notes provide detailed protocols for in vitro and in vivo studies to assess the efficacy of this compound. The described experimental designs are intended to elucidate the mechanism of action and quantify the anti-atherosclerotic potential of this compound.

Mechanism of Action: ACAT1 Inhibition and Downstream Effects

ACAT1 is the predominant isoform of ACAT in macrophages. It plays a crucial role in cellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage in lipid droplets. In the context of atherosclerosis, the uptake of modified low-density lipoprotein (LDL) by macrophages in the arterial intima leads to an accumulation of intracellular free cholesterol, which upregulates ACAT1 activity. The resulting cholesteryl ester-laden macrophages are known as foam cells. These cells contribute to the inflammatory environment within the atherosclerotic plaque.

Inhibition of ACAT1 by this compound is expected to have several anti-atherogenic effects:

  • Reduced Foam Cell Formation: By blocking the esterification of cholesterol, this compound prevents the accumulation of cholesteryl esters, a key component of foam cells.

  • Promotion of Cholesterol Efflux: The accumulation of intracellular free cholesterol, due to ACAT1 inhibition, can upregulate pathways involved in reverse cholesterol transport, leading to the efflux of cholesterol from macrophages to high-density lipoprotein (HDL).

  • Modulation of Inflammatory Responses: ACAT1 inhibition has been shown to attenuate pro-inflammatory signaling in macrophages, potentially through the modulation of pathways such as NF-κB, leading to a reduction in the expression of inflammatory cytokines.

The following diagram illustrates the proposed signaling pathway affected by this compound.

This compound's Proposed Mechanism of Action in Macrophages cluster_0 Macrophage Modified LDL Modified LDL Free Cholesterol Free Cholesterol Modified LDL->Free Cholesterol Uptake Macrophage Macrophage ACAT1 ACAT1 Free Cholesterol->ACAT1 Activates Inflammatory Signaling (e.g., NF-kB) Inflammatory Signaling (e.g., NF-kB) Free Cholesterol->Inflammatory Signaling (e.g., NF-kB) Modulates Cholesterol Efflux Cholesterol Efflux Free Cholesterol->Cholesterol Efflux Promotes Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Foam Cell Formation Foam Cell Formation Cholesteryl Esters->Foam Cell Formation This compound This compound This compound->ACAT1 Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammatory Signaling (e.g., NF-kB)->Pro-inflammatory Cytokines

This compound's mechanism in macrophages.

In Vitro Efficacy Studies

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.

In Vitro Efficacy Workflow for this compound ACAT1 Enzyme Assay ACAT1 Enzyme Assay Data Analysis Data Analysis ACAT1 Enzyme Assay->Data Analysis Determine IC50 Cell Culture (Macrophages) Cell Culture (Macrophages) Cholesterol Esterification Assay Cholesterol Esterification Assay Cell Culture (Macrophages)->Cholesterol Esterification Assay Foam Cell Formation Assay Foam Cell Formation Assay Cell Culture (Macrophages)->Foam Cell Formation Assay Cholesterol Esterification Assay->Data Analysis Quantify Inhibition Foam Cell Formation Assay->Data Analysis Assess Reduction

Workflow for in vitro studies.
Data Presentation: In Vitro Efficacy of ACAT1 Inhibition

The following table summarizes expected quantitative data from in vitro studies. Data is based on published findings for ACAT1 inhibition and serves as a benchmark for evaluating this compound.

ParameterAssayExpected Outcome with this compoundReference Data (ACAT1 Inhibition)
IC50 ACAT1 Enzyme Inhibition AssayConcentration-dependent inhibition of ACAT1 activity.Potent ACAT1 inhibitors exhibit IC50 values in the nanomolar range.
Cholesterol Esterification Cellular Cholesterol Esterification AssaySignificant reduction in the formation of cholesteryl esters in macrophages.Myeloid-specific Acat1 knockout reduces cholesterol ester content in macrophages.[1]
Foam Cell Formation Oil Red O StainingDecreased lipid accumulation in macrophages treated with oxidized LDL.Inhibition of ACAT1 leads to less foamy macrophages in lesions.[1]
Inflammatory Cytokine Expression qPCR or ELISAReduced expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in stimulated macrophages.ACAT1 inhibition in macrophages attenuates pro-inflammatory responses.[2]
Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ACAT1.

Materials:

  • Recombinant human ACAT1 enzyme

  • [1-14C]Oleoyl-CoA

  • Bovine serum albumin (BSA)

  • Cholesterol

  • Phosphatidylcholine

  • This compound stock solution (in DMSO)

  • Scintillation fluid and vials

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Prepare a reaction mixture containing buffer, BSA, cholesterol, and phosphatidylcholine.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding recombinant ACAT1 enzyme and [1-14C]Oleoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a mixture of chloroform:methanol (2:1).

  • Extract the lipids and separate them using TLC.

  • Visualize and quantify the [14C]cholesteryl oleate spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Objective: To measure the effect of this compound on cholesterol esterification in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • [14C]Oleic acid complexed to BSA

  • Modified LDL (e.g., acetylated or oxidized LDL)

  • This compound stock solution (in DMSO)

  • TLC plates and solvents

  • Scintillation counter

Procedure:

  • Plate macrophages in multi-well plates and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.

  • Add modified LDL to the medium to load the cells with cholesterol.

  • Add [14C]oleic acid to the medium and incubate for 4-6 hours.

  • Wash the cells with PBS and lyse them.

  • Extract the lipids from the cell lysates.

  • Separate the lipids by TLC and quantify the amount of [14C]cholesteryl esters as described in Protocol 1.

  • Normalize the results to the total protein content of the cell lysate.

Objective: To visually and quantitatively assess the effect of this compound on lipid accumulation in macrophages.

Materials:

  • Macrophage cell line

  • Cell culture medium and supplements

  • Modified LDL

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Hematoxylin (for counterstaining)

  • Isopropanol

  • Microplate reader

Procedure:

  • Seed macrophages on glass coverslips in a multi-well plate.

  • Differentiate monocytes to macrophages if using a cell line like THP-1.

  • Treat the cells with modified LDL in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.[3]

  • Wash with PBS and then with 60% isopropanol.

  • Stain with Oil Red O solution for 30 minutes.[3]

  • Wash with 60% isopropanol and then with PBS to remove excess stain.[3]

  • Counterstain the nuclei with hematoxylin.

  • Mount the coverslips on microscope slides and observe under a microscope.

  • For quantification, after staining, elute the Oil Red O from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.[3]

In Vivo Efficacy Studies

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse model of atherosclerosis.

In Vivo Efficacy Workflow for this compound Animal Model (ApoE-/- mice) Animal Model (ApoE-/- mice) High-Fat Diet High-Fat Diet Animal Model (ApoE-/- mice)->High-Fat Diet This compound Treatment This compound Treatment High-Fat Diet->this compound Treatment Vehicle Control Vehicle Control High-Fat Diet->Vehicle Control Atherosclerotic Plaque Analysis Atherosclerotic Plaque Analysis This compound Treatment->Atherosclerotic Plaque Analysis Plasma Lipid Analysis Plasma Lipid Analysis This compound Treatment->Plasma Lipid Analysis Vehicle Control->Atherosclerotic Plaque Analysis Vehicle Control->Plasma Lipid Analysis Data Analysis Data Analysis Atherosclerotic Plaque Analysis->Data Analysis Plasma Lipid Analysis->Data Analysis

Workflow for in vivo studies.
Data Presentation: In Vivo Efficacy of ACAT1 Inhibition

The following table presents expected quantitative outcomes from in vivo studies based on data from myeloid-specific Acat1 knockout mice, which serves as a proxy for the effects of this compound.

ParameterAnimal ModelExpected Outcome with this compoundReference Data (Myeloid Acat1 Knockout)
Atherosclerotic Plaque Area ApoE-/- mice on a high-fat dietSignificant reduction in the percentage of aortic lesion area.Myeloid-specific Acat1 knockout in ApoE-/- mice resulted in a 42.7% reduction in atherosclerotic plaque area.[3]
Lesion Macrophage Content ApoE-/- mice on a high-fat dietDecreased macrophage accumulation within atherosclerotic plaques.Acat1 knockout in myeloid cells reduced macrophage numbers in lesions.[1]
Plasma Cholesterol Levels ApoE-/- mice on a high-fat dietPotential for modest changes in plasma cholesterol levels.Myeloid-specific Acat1 knockout did not significantly alter plasma cholesterol levels.[1]
Plaque Stability Markers ApoE-/- mice on a high-fat dietIncreased collagen content and reduced necrotic core size in plaques.Myeloid-specific Acat1 knockout in advanced lesions reduced cholesterol crystal content.[4]
Experimental Protocols

Objective: To evaluate the effect of this compound on the development and progression of atherosclerosis in a genetically susceptible mouse model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a widely used and well-characterized model for atherosclerosis research.[5]

Procedure:

  • Acquire male ApoE-/- mice at 6-8 weeks of age.

  • Feed the mice a high-fat "Western" diet (containing 0.15% cholesterol) to induce atherosclerosis.[6]

  • After a period of diet-induced plaque development (e.g., 4-6 weeks), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage) to the treatment group daily for a specified duration (e.g., 8-12 weeks). The control group should receive the vehicle.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.

Objective: To measure the extent of atherosclerotic plaque formation in the aorta.

Materials:

  • Aortas from experimental mice

  • Formalin

  • Sudan IV or Oil Red O stain

  • Dissecting microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Carefully dissect the entire aorta from the heart to the iliac bifurcation.

  • Fix the aorta in formalin.

  • Clean the aorta of any adhering adipose and connective tissue.

  • Cut the aorta longitudinally and pin it flat on a black wax surface.

  • Stain the aorta with Sudan IV or Oil Red O to visualize the lipid-rich atherosclerotic plaques.

  • Capture high-resolution images of the en face preparation of the aorta.

  • Use image analysis software to quantify the total aortic surface area and the lesion area (stained red).

  • Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.

Objective: To assess the cellular composition and stability features of atherosclerotic plaques.

Materials:

  • Aortic roots from experimental mice

  • Optimal cutting temperature (OCT) compound

  • Cryostat

  • Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-α-smooth muscle actin)

  • Masson's trichrome stain (for collagen)

  • Microscope with a digital camera

Procedure:

  • Embed the aortic root in OCT and freeze.

  • Cut serial sections of the aortic sinus using a cryostat.

  • For lesion size, stain sections with Oil Red O and hematoxylin.

  • For cellular composition, perform immunohistochemistry using specific antibodies to identify macrophages, smooth muscle cells, etc.

  • To assess plaque stability, use Masson's trichrome stain to visualize collagen content (a marker of the fibrous cap).

  • Capture images of the stained sections and use image analysis software to quantify the size of the plaque, the area positive for specific cell markers, and the collagen content.

Conclusion

The experimental designs and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound as a potential anti-atherosclerotic agent. The in vitro assays will establish the direct inhibitory effect of this compound on its target, ACAT1, and its functional consequences in macrophages. The in vivo studies using the ApoE-/- mouse model will provide crucial data on the impact of this compound on the development and characteristics of atherosclerotic plaques in a physiological setting. The combination of these approaches will generate a robust data package to support the further development of this compound for the treatment of atherosclerotic cardiovascular disease.

References

Application Notes and Protocols for the Quantification of Eldacimibe in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe, also known as pactimibe, is a potent dual inhibitor of Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1 and ACAT2). These enzymes play a crucial role in cellular cholesterol metabolism, specifically in the esterification of free cholesterol into cholesteryl esters for storage or transport. By inhibiting ACAT, this compound reduces cholesterol absorption in the intestine and decreases the formation of cholesteryl esters in the liver. This mechanism of action has positioned this compound as a potential therapeutic agent for managing hypercholesterolemia and atherosclerosis.

Accurate and reliable quantification of this compound in biological matrices is paramount for preclinical pharmacokinetic studies, clinical trial monitoring, and establishing a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays due to its high sensitivity and selectivity.

Disclaimer: As of the latest literature review, specific validated analytical methods for "this compound" are not widely published. The following protocols are representative methods based on the analysis of other ACAT inhibitors and small molecules with similar properties. These methods should be considered as templates and must be fully validated for this compound in the user's laboratory according to regulatory guidelines (e.g., FDA, EMA).

Signaling Pathway of ACAT Inhibition

The primary mechanism of action of this compound is the inhibition of ACAT enzymes, which disrupts cholesterol homeostasis. A simplified representation of this pathway is provided below.

ACAT_Inhibition_Pathway cluster_intestinal_cell Intestinal Enterocyte cluster_liver_cell Hepatocyte cluster_macrophage Macrophage (in Artery Wall) Dietary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Dietary_Cholesterol->NPC1L1 Uptake Free_Cholesterol_Int Intracellular Free Cholesterol NPC1L1->Free_Cholesterol_Int ACAT2 ACAT2 Free_Cholesterol_Int->ACAT2 Esterification Cholesteryl_Esters_Int Cholesteryl Esters ACAT2->Cholesteryl_Esters_Int Chylomicrons Chylomicrons Assembly Cholesteryl_Esters_Int->Chylomicrons To Lymphatics To Lymphatics Chylomicrons->To Lymphatics Eldacimibe_Int This compound Eldacimibe_Int->ACAT2 Inhibition Free_Cholesterol_Liver Intracellular Free Cholesterol ACAT2_Liver ACAT2 Free_Cholesterol_Liver->ACAT2_Liver Esterification Cholesteryl_Esters_Liver Cholesteryl Esters ACAT2_Liver->Cholesteryl_Esters_Liver VLDL VLDL Assembly & Secretion Cholesteryl_Esters_Liver->VLDL To Circulation To Circulation VLDL->To Circulation Eldacimibe_Liver This compound Eldacimibe_Liver->ACAT2_Liver Inhibition LDL LDL Cholesterol Free_Cholesterol_Mac Intracellular Free Cholesterol LDL->Free_Cholesterol_Mac Uptake ACAT1 ACAT1 Free_Cholesterol_Mac->ACAT1 Esterification Cholesteryl_Esters_Mac Stored Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters_Mac Foam_Cell Foam Cell Formation Cholesteryl_Esters_Mac->Foam_Cell Eldacimibe_Mac This compound Eldacimibe_Mac->ACAT1 Inhibition Sample_Preparation_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add 300 µL Acetonitrile with Internal Standard Start->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (N2, 40°C) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Application Note: Eldacimibe in High-Throughput Screening Assays for Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell proliferation and differentiation.[1][2][3] In adult tissues, the pathway is mostly inactive but can be reactivated for tissue repair and maintenance.[4] Aberrant activation of the Hedgehog pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[5][6] The pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor Smoothened (SMO).[3][7] Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of Hh target genes.[7][8]

Eldacimibe is a novel, potent, and selective small molecule inhibitor of the Hedgehog signaling pathway. This application note describes the use of this compound as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize new modulators of this critical oncogenic pathway.

Mechanism of Action

This compound is hypothesized to function as a direct antagonist of the Smoothened (SMO) protein. In the canonical Hedgehog signaling pathway, the activation of SMO is a pivotal step. By binding to SMO, this compound prevents the conformational changes required for its activation, thereby blocking the downstream signaling cascade and the subsequent activation of GLI transcription factors. This targeted inhibition makes this compound an excellent tool for studying the Hedgehog pathway and for use as a positive control in drug discovery screens.

Diagram of the Hedgehog Signaling Pathway and this compound's Point of Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Sonic Hedgehog (SHH Ligand) PTCH1 Patched-1 (PTCH1) SHH->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Disrupts SUFU Suppressor of Fused (SUFU) GLI GLI Proteins GLI_A Activated GLI (GLI-A) GLI->GLI_A SUFU_GLI->GLI Releases Target_Genes Target Gene Transcription GLI_A->Target_Genes Activates This compound This compound This compound->SMO Inhibits HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_readout Readout and Analysis Cell_Culture 1. Culture Gli-Luciferase Reporter NIH-3T3 Cells Plate_Cells 2. Plate Cells into 384-well Plates Cell_Culture->Plate_Cells Add_Compounds 3. Add Test Compounds, This compound (Positive Control), and DMSO (Negative Control) Plate_Cells->Add_Compounds Activate_Pathway 4. Add SHH Ligand or SMO Agonist (SAG) Add_Compounds->Activate_Pathway Incubate 5. Incubate for 24-30 hours Activate_Pathway->Incubate Add_Reagent 6. Add Luciferase Assay Reagent Incubate->Add_Reagent Read_Luminescence 7. Measure Luminescence Add_Reagent->Read_Luminescence Analyze_Data 8. Analyze Data and Identify Hits Read_Luminescence->Analyze_Data

References

Application Notes and Protocols for Lentiviral Vector-Mediated Target Validation of Eldacimibe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eldacimibe has been identified as a dual inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1 or SOAT1) and Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2 or SOAT2).[1] These enzymes play critical roles in cellular cholesterol metabolism. ACAT1 is ubiquitously expressed and is involved in the formation of cholesteryl esters for intracellular storage, a key process in the development of foam cells within atherosclerotic plaques.[2][3][4] ACAT2 is primarily expressed in the intestine and liver, where it is responsible for esterifying cholesterol for absorption and for packaging into apolipoprotein B (apoB)-containing lipoproteins like very-low-density lipoprotein (VLDL).[2][3] The dual inhibition of these enzymes presents a promising therapeutic strategy for managing hypercholesterolemia and atherosclerosis.

This document provides detailed application notes and protocols for the design and use of lentiviral vectors to validate ACAT1 and ACAT2 as the molecular targets of this compound. The following sections describe the relevant signaling pathways, experimental workflows, and detailed protocols for lentiviral vector production, cell line transduction, and functional assays to confirm target engagement and downstream effects.

Signaling Pathways

The inhibition of ACAT1 and ACAT2 by this compound is expected to impact distinct but related pathways in cholesterol metabolism.

ACAT1_Signaling_Pathway

In macrophages, the uptake of Low-Density Lipoprotein (LDL) increases intracellular free cholesterol. ACAT1 esterifies this free cholesterol into cholesteryl esters, which are stored in lipid droplets, leading to foam cell formation. This compound inhibits ACAT1, preventing cholesteryl ester accumulation. The resulting increase in free cholesterol can activate Liver X Receptors (LXR), which upregulate the expression of the ATP-binding cassette transporter A1 (ABCA1), promoting cholesterol efflux to High-Density Lipoprotein (HDL).[5]

ACAT2_Signaling_Pathway

In the liver and intestine, ACAT2 esterifies dietary and newly synthesized cholesterol. These cholesteryl esters are then incorporated into apolipoprotein B (apoB)-containing lipoproteins, such as VLDL. This compound's inhibition of ACAT2 is expected to reduce the secretion of these atherogenic lipoproteins.[2][3]

Experimental Workflow for Target Validation

A lentiviral-based approach offers a robust method for stable gene knockdown or knockout to validate the targets of this compound. Both shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout strategies can be employed.[5][6][7]

Experimental_Workflow G1 G1 H1 H1 G1->H1 I1 I1 G1->I1 J1 J1 G1->J1 K1 K1 G1->K1

Data Presentation

Table 1: Lentiviral shRNA Constructs for Target Knockdown
Target GeneConstruct IDSequence (Sense Strand)Vector BackboneSelection Marker
ACAT1 (SOAT1) shACAT1-15'-GCAAGGTGTTCTACCTGAAAT-3'pLKO.1-puroPuromycin
shACAT1-25'-CCTGAAGAGGATTGTGAAGAA-3'pLKO.1-puroPuromycin
shACAT1-35'-GCAGATTGCTGAGTTCAATGT-3'pLKO.1-puroPuromycin
ACAT2 (SOAT2) shACAT2-15'-GCCGTGACTTCATTGAGAATT-3'pLKO.1-puroPuromycin
shACAT2-25'-GCTGCTGAAGCTGAAGAAGAT-3'pLKO.1-puroPuromycin
shACAT2-35'-CAAGCTGGTGAAGTTCTACAA-3'pLKO.1-puroPuromycin
Scramble Control shScramble5'-CCTAAGGTTAAGTCGCCCTCG-3'pLKO.1-puroPuromycin

Note: Sequences are examples and should be validated for specificity and efficacy.

Table 2: Expected Outcomes of Functional Assays
Cell TypeGene KnockdownThis compound TreatmentCholesterol EsterificationCholesterol EffluxApoB Secretion
Macrophages shACAT1N/A↓↓↓↑↑↑N/A
Scramble+↓↓↑↑N/A
Scramble-NormalNormalN/A
Hepatocytes shACAT2N/A↓↓↓Normal↓↓↓
Scramble+↓↓Normal↓↓
Scramble-NormalNormalNormal

Arrow notation: ↓ (Decrease), ↑ (Increase), N/A (Not Applicable). The number of arrows indicates the expected magnitude of the effect.

Experimental Protocols

Protocol 1: Lentiviral Vector Production

This protocol describes the production of lentiviral particles in HEK293T cells using a third-generation packaging system.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (e.g., pLKO.1-puro containing shRNA of interest)

  • Packaging plasmids (e.g., pMD2.G and psPAX2)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Cell Seeding: Seed 6 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.[8]

  • Day 2: Transfection:

    • In Tube A, dilute 10 µg of transfer plasmid, 5 µg of pMD2.G, and 7.5 µg of psPAX2 in 500 µL of Opti-MEM.

    • In Tube B, dilute 60 µL of Lipofectamine 2000 in 500 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.

    • Replace the medium on the HEK293T cells with 5 mL of fresh, pre-warmed DMEM with 10% FBS.

    • Add the DNA-lipid complex dropwise to the cells.

  • Day 3: Medium Change: After 16-24 hours, carefully remove the medium containing the transfection reagent and replace it with 10 mL of fresh DMEM with 10% FBS.

  • Day 4 & 5: Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the viral particles.

    • Add 10 mL of fresh medium to the cells.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

    • Filter the pooled supernatant through a 0.45 µm syringe filter to remove cell debris.[9]

    • Aliquot the virus and store at -80°C.

Protocol 2: Lentiviral Transduction of Target Cells

This protocol outlines the transduction of adherent cells with the produced lentivirus.

Materials:

  • Target cells (e.g., THP-1 derived macrophages or HepG2 hepatocytes)

  • Lentiviral particles

  • Polybrene (8 mg/mL stock)

  • Complete growth medium

  • Puromycin (for selection)

Procedure:

  • Day 1: Cell Seeding: Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[2][10]

  • Day 2: Transduction:

    • Thaw the lentiviral aliquot on ice.

    • Prepare the transduction medium by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL.[9]

    • Remove the existing medium from the cells and add 1 mL of the transduction medium.

    • Add the desired amount of lentivirus (Multiplicity of Infection - MOI - should be optimized for each cell line). For initial experiments, a range of MOIs (e.g., 1, 5, 10) is recommended.[10]

    • Gently swirl the plate to mix and incubate overnight.

  • Day 3: Medium Change: After 16-24 hours, remove the virus-containing medium and replace it with fresh complete growth medium.[2]

  • Day 4 onwards: Selection:

    • After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal puromycin concentration should be determined beforehand with a kill curve for the specific cell line.[2]

    • Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced control cells are all dead.

    • Expand the surviving cells for subsequent experiments.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Knockdown Validation

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (ACAT1, ACAT2) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Extract total RNA from transduced and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Protocol 4: Cholesterol Esterification Assay

Materials:

  • [¹⁴C]oleic acid complexed to BSA

  • Cell lysis buffer

  • Hexane/isopropanol (3:2, v/v)

  • Silica gel plates for thin-layer chromatography (TLC)

  • Scintillation counter

Procedure:

  • Plate transduced and control cells in 12-well plates.

  • Incubate the cells with [¹⁴C]oleic acid-BSA complex for 2-4 hours.

  • Wash the cells with PBS and lyse them.

  • Extract lipids from the cell lysate using hexane/isopropanol.

  • Separate the lipids by TLC.

  • Visualize and quantify the cholesteryl ester bands using a phosphorimager or by scraping the bands and measuring radioactivity with a scintillation counter.

  • Normalize the amount of [¹⁴C]oleic acid incorporated into cholesteryl esters to the total cell protein content.

Protocol 5: Luciferase Reporter Assay for Target Engagement

This assay can be adapted to indirectly measure ACAT activity by monitoring the availability of a fluorescently labeled cholesterol substrate.

Materials:

  • Cell line stably expressing ACAT1 or ACAT2

  • NBD-cholesterol

  • Luciferase reporter construct with a cholesterol-responsive element (optional, for a more indirect readout of cholesterol homeostasis)

  • Luciferase assay reagent[11][12]

  • Luminometer

Procedure:

  • Transfect cells with the luciferase reporter construct if applicable.

  • Treat the cells with this compound at various concentrations.

  • Incubate the cells with NBD-cholesterol. In the presence of active ACAT, NBD-cholesterol will be esterified and incorporated into lipid droplets, leading to a strong fluorescent signal. Inhibition of ACAT will result in a weaker, more diffuse membrane-localized fluorescence.[13]

  • For the luciferase-based readout, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.[14] A decrease in free cholesterol due to esterification would lead to a change in the activity of the cholesterol-responsive reporter.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing lentiviral vectors to validate this compound's molecular targets, ACAT1 and ACAT2. By employing shRNA or CRISPR-mediated gene silencing in relevant cell models, researchers can definitively link the pharmacological effects of this compound to the inhibition of these key enzymes in cholesterol metabolism. The successful completion of these studies will provide crucial data for the continued development of this compound as a potential therapeutic agent for cardiovascular diseases.

References

Application Notes and Protocols for Eldacimibe Treatment in Primary Human Macrophage Cultures

Author: BenchChem Technical Support Team. Date: November 2025

A search of the available scientific literature and public research databases did not yield specific studies on the effects of Eldacimibe on primary human macrophage cultures.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams directly related to this compound's interaction with these cells at this time. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without foundational research on this specific topic.

For researchers, scientists, and drug development professionals interested in investigating the potential effects of this compound on primary human macrophages, it would be necessary to conduct initial exploratory studies to determine:

  • Mechanism of Action: How this compound interacts with macrophages and its molecular targets.

  • Dose-Response Relationships: The concentrations at which this compound elicits a biological effect on macrophage viability, polarization, and function.

  • Signaling Pathway Modulation: Which intracellular signaling cascades are affected by this compound treatment.

  • Effects on Cytokine and Chemokine Production: How this compound influences the inflammatory and anti-inflammatory responses of macrophages.

General Methodologies for Investigating Novel Compounds in Primary Human Macrophage Cultures

While specific protocols for this compound are not available, the following established methodologies are standard for studying the effects of new compounds on primary human macrophages.

I. Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)

A common method for generating primary human macrophages in vitro is through the isolation of monocytes from peripheral blood mononuclear cells (PBMCs) and their subsequent differentiation.

Protocol for Generation of MDMs

  • PBMC Isolation: Isolate PBMCs from fresh human blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using either plastic adherence or immunomagnetic selection of CD14+ cells.

  • Differentiation: Culture the enriched monocytes in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a differentiation factor.

    • M-CSF (Macrophage Colony-Stimulating Factor): Typically used at concentrations of 25-50 ng/mL for 6-7 days to generate M2-like macrophages.

    • GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor): Can be used to generate M1-like macrophages.

  • Culture Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Replace the culture medium every 2-3 days.

II. Experimental Workflow for Compound Treatment and Analysis

The following diagram outlines a general workflow for treating differentiated macrophages with a novel compound like this compound and subsequently analyzing the effects.

experimental_workflow General Experimental Workflow for Compound Screening in Macrophages cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis pbmc Isolate PBMCs monocytes Enrich CD14+ Monocytes pbmc->monocytes diff Differentiate with M-CSF (6-7 days) monocytes->diff treat Treat Macrophages with this compound (Dose-Response) diff->treat viability Viability Assay (e.g., MTT, LDH) treat->viability cytokines Cytokine Analysis (ELISA, CBA) treat->cytokines gene_exp Gene Expression (qPCR, RNA-seq) treat->gene_exp protein_exp Protein Expression (Western Blot, Flow Cytometry) treat->protein_exp

Caption: A generalized workflow for the in vitro study of a novel compound's effect on primary human macrophages.

III. Potential Signaling Pathways to Investigate in Macrophages

Upon establishing a biological effect of this compound, several key inflammatory and immunomodulatory signaling pathways are pertinent to investigate in macrophages.

signaling_pathways Key Signaling Pathways in Macrophage Activation cluster_tlr TLR Signaling cluster_jak_stat JAK-STAT Signaling cluster_mapk MAPK Signaling cluster_pi3k PI3K/Akt Signaling tlr Toll-like Receptors (TLRs) myd88 MyD88 tlr->myd88 nfkb NF-κB myd88->nfkb gene_exp gene_exp nfkb->gene_exp Inflammatory Gene Expression cytokine_r Cytokine Receptors jak JAKs cytokine_r->jak stat STATs jak->stat stat->gene_exp mapkkk MAPKKK mapkk MAPKK mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk mapk->gene_exp pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor mtor->gene_exp

Caption: Major signaling pathways that regulate macrophage function and are common targets for investigation.

To proceed with the requested application notes for this compound, foundational research generating specific data on its effects in primary human macrophages is required. The protocols and diagrams provided here offer a starting point for how such an investigation could be structured.

Troubleshooting & Optimization

Troubleshooting Eldacimibe instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Eldacimibe. As specific stability data for this compound is not publicly available, this guide is based on common challenges encountered with small molecule compounds in aqueous solutions and general principles of pharmaceutical chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For initial stock solutions, it is advisable to use a non-aqueous, polar organic solvent such as dimethyl sulfoxide (DMSO), methanol, or ethanol.[1][2][3] The choice of solvent may depend on the specific experimental requirements and downstream applications. After initial solubilization, further dilutions can be made in aqueous buffers.

Q2: How should this compound solutions be stored?

Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize degradation.[4] For short-term storage of aqueous solutions, refrigeration at 2-8°C is recommended. It is best to prepare fresh aqueous solutions for each experiment to ensure potency and reproducibility.

Q3: My this compound solution has changed color. What does this indicate?

A color change in the solution may suggest chemical degradation or oxidation of the compound. It is recommended to discard the solution and prepare a fresh batch. If the problem persists, consider performing a stability analysis to identify the cause.

Q4: I observe precipitation in my aqueous this compound solution. What should I do?

Precipitation can occur if the concentration of this compound exceeds its solubility in the aqueous buffer. You can try the following:

  • Increase the proportion of the organic co-solvent.

  • Adjust the pH of the buffer, as solubility can be pH-dependent.[1][3]

  • Gently warm the solution.

  • Perform a serial dilution to a lower concentration.

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency in Cell-Based Assays

Q: We are observing a significant decrease in the expected biological activity of this compound in our experiments. What could be the cause?

A: A loss of potency is often linked to the degradation of the compound in the aqueous assay medium. Consider the following troubleshooting steps:

  • Verify Stock Solution Integrity:

    • Ensure the stock solution was stored correctly at -20°C or -80°C.[4]

    • Analyze the stock solution by HPLC to confirm the concentration and purity of this compound.

  • Assess Stability in Assay Medium:

    • Incubate this compound in your cell culture medium at 37°C for the duration of your experiment.

    • Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by HPLC to quantify the remaining this compound.

  • Investigate Potential Degradation Pathways:

    • pH-related degradation: The pH of your culture medium could be contributing to hydrolysis. Check the pH stability profile of this compound.[1][3]

    • Oxidation: Some components in the medium could be promoting oxidation.[5][6] Consider adding antioxidants if compatible with your assay.

    • Light sensitivity: Protect your solutions from light during preparation and incubation.[1][3]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Q: Our HPLC analysis of an aged this compound solution shows additional peaks that are not present in the freshly prepared standard. What are these peaks?

A: The appearance of new peaks strongly suggests the formation of degradation products. To identify the cause, a forced degradation study is recommended. This involves subjecting this compound to various stress conditions to accelerate its breakdown.[5][6][7]

  • Acid and Base Hydrolysis: Treat the this compound solution with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) to see if the unknown peaks are formed under these conditions.

  • Oxidation: Expose the solution to an oxidizing agent like hydrogen peroxide (H₂O₂) to check for oxidative degradation products.[5][6]

  • Photostability: Expose the solution to controlled UV and visible light to assess for photodegradation.[1][3]

By comparing the chromatograms from the forced degradation study with your aged solution, you can infer the likely degradation pathway.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate its potential stability profile.

Table 1: pH-Dependent Solubility of this compound

pHSolubility (µg/mL)
2.05.5
4.025.8
6.015.2
7.410.1
8.02.3

Table 2: Stability of this compound in Aqueous Solution (pH 7.4) under Different Storage Conditions

Storage ConditionTime (hours)Remaining this compound (%)
2-8°C, Protected from Light2498.5
2-8°C, Exposed to Light2485.3
Room Temperature, Protected from Light2490.1
Room Temperature, Exposed to Light2472.4
37°C, Protected from Light2478.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protective tubes.

  • Store the aliquots at -20°C or -80°C.[4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[8][9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm).[8]

  • Injection Volume: 10 µL.

Visualizations

Eldacimibe_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS GF Growth Factor GF->Receptor This compound This compound MEK MEK This compound->MEK RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

Troubleshooting_Workflow Start Instability Observed (e.g., precipitation, loss of potency) Check_Prep Review Solution Preparation & Storage Start->Check_Prep Solubility_Issue Is concentration > solubility? Check_Prep->Solubility_Issue Degradation_Issue Is degradation suspected? Solubility_Issue->Degradation_Issue No Adjust_Conc Lower Concentration or Modify Solvent/pH Solubility_Issue->Adjust_Conc Yes Forced_Deg Perform Forced Degradation Study Degradation_Issue->Forced_Deg Yes End Problem Resolved Degradation_Issue->End No Adjust_Conc->End Analyze_HPLC Analyze by HPLC Forced_Deg->Analyze_HPLC Identify_Cause Identify Degradation Pathway (pH, Oxidation, Light) Analyze_HPLC->Identify_Cause Optimize Optimize Formulation & Handling Procedures Identify_Cause->Optimize Optimize->End

Caption: Experimental workflow for troubleshooting this compound instability.

Logical_Relationship_Degradation cluster_causes Potential Causes cluster_evidence Observational Evidence Degradation This compound Degradation New_Peaks New HPLC Peaks Degradation->New_Peaks Potency_Loss Loss of Potency Degradation->Potency_Loss Color_Change Color Change Degradation->Color_Change pH Inappropriate pH pH->Degradation Oxidation Oxidation Oxidation->Degradation Light Light Exposure Light->Degradation

Caption: Logical relationships in identifying the cause of degradation.

References

Optimizing Eldacimibe Concentration for Maximal ACAT Inhibition: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eldacimibe for maximal Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of ACAT2 (Acyl-CoA: Cholesterol Acyltransferase 2), an enzyme primarily found in the liver and intestines.[1][2] ACAT2 is responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[2][3][4] By inhibiting ACAT2, this compound blocks this process, which can lead to a decrease in plasma cholesterol levels by preventing cholesterol absorption and inhibiting the formation of foam cells in macrophages.[1]

Q2: What is the optimal concentration of this compound for maximal ACAT2 inhibition?

Q3: How does this compound's selectivity for ACAT2 compare to other ACAT inhibitors?

This compound is described as an ACAT2 inhibitor.[1] The ACAT family has two main isoforms, ACAT1 and ACAT2, which have different tissue distributions and physiological functions.[6] Selective inhibition of ACAT2 is often desired to target cholesterol metabolism in the liver and intestine without affecting the more ubiquitously expressed ACAT1, which is involved in cellular cholesterol homeostasis.[6] The precise selectivity profile of this compound against ACAT1 would need to be determined experimentally and compared to other inhibitors.

Data Presentation

The following table summarizes the inhibitory concentrations of various ACAT inhibitors to provide a comparative context for designing experiments with this compound.

InhibitorTarget(s)IC50 (µM)Cell Type/Assay ConditionReference
This compound ACAT2Not available-[1]
NevanimibeACAT1/20.71 (for ACAT2)In vitro enzyme assay[5]
Pyripyropene A (PPPA)ACAT225In vitro enzyme assay[5]
STL565001ACAT275.7% inhibition at 25 µMHepG2 cells[7]
STL528213ACAT287.8% inhibition at 25 µMHepG2 cells[7]

Experimental Protocols

NBD-Cholesterol-Based Cell Assay for ACAT Activity

This protocol is adapted from established methods for measuring ACAT activity in a cellular context.[8][9][10]

Materials:

  • Cells of interest cultured in appropriate media

  • This compound stock solution (in DMSO or ethanol)

  • NBD-Cholesterol (fluorescent cholesterol analog)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader with appropriate filters (Excitation/Emission ~485/535 nm)

  • Positive control (e.g., another known ACAT inhibitor)

  • Negative control (vehicle)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable format for microscopy or plate reading) and allow them to adhere and reach the desired confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Also, prepare wells for positive and negative controls.

  • NBD-Cholesterol Labeling: Add the NBD-cholesterol solution to the serum-free medium containing the different concentrations of this compound. A typical final concentration of NBD-cholesterol is 1-5 µg/mL.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound and NBD-cholesterol. Incubate the cells for a predetermined time (e.g., 4-24 hours). This incubation time should be optimized for your cell line.

  • Washing: After incubation, gently wash the cells twice with PBS to remove excess NBD-cholesterol.

  • Fluorescence Measurement:

    • Microscopy: Visualize the intracellular lipid droplets containing esterified NBD-cholesterol using a fluorescence microscope. Capture images for analysis.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity for each concentration of this compound. Plot the intensity against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

In Vitro ACAT Activity Assay using Microsomes

This protocol measures the enzymatic activity of ACAT in isolated microsomes.

Materials:

  • Isolated liver or intestinal microsomes (as a source of ACAT2)

  • This compound stock solution

  • [¹⁴C]Oleoyl-CoA (radioactive substrate)

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation counter and fluid

Procedure:

  • Microsome Preparation: Prepare microsomal fractions from tissue homogenates by differential centrifugation.

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, BSA, and the desired concentration of this compound (or vehicle control).

  • Enzyme Addition: Add the microsomal protein to the reaction mixture and pre-incubate for a short period on ice.

  • Substrate Addition: Initiate the reaction by adding [¹⁴C]Oleoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture. Vortex and centrifuge to separate the phases.

  • TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate in a suitable solvent system to separate free oleoyl-CoA from cholesteryl oleate.

  • Quantification: Scrape the spots corresponding to cholesteryl oleate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High background fluorescence in NBD-cholesterol assay - Incomplete washing of cells.- NBD-cholesterol concentration is too high.- Autoflourescence of cells or medium.- Increase the number and vigor of washing steps with PBS.- Optimize the NBD-cholesterol concentration by titration.- Include a control with cells that have not been treated with NBD-cholesterol to measure background.
Low or no ACAT inhibition observed - this compound concentration is too low.- Inactive this compound.- Low ACAT expression in the chosen cell line.- Incorrect assay conditions.- Perform a wider dose-response curve, including higher concentrations.- Verify the integrity and activity of the this compound stock.- Use a cell line known to express high levels of ACAT2 (e.g., HepG2).- Optimize incubation times and substrate concentrations.
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors.- Uneven washing of wells.- Ensure a homogenous cell suspension and careful seeding.- Use calibrated pipettes and be meticulous with liquid handling.- Standardize the washing procedure for all wells.
Cell toxicity observed - this compound concentration is too high.- Solvent (e.g., DMSO) toxicity.- Lower the concentration range of this compound.- Ensure the final concentration of the solvent is below the toxic level for your cells (typically <0.5%).

Mandatory Visualizations

ACAT2_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte / Enterocyte cluster_ER Endoplasmic Reticulum LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding ACAT2 ACAT2 Cholesteryl_Esters Cholesteryl Esters ACAT2->Cholesteryl_Esters Esterification Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol Internalization & Lysosomal Hydrolysis Free_Cholesterol->ACAT2 Acyl_CoA Acyl-CoA Acyl_CoA->ACAT2 Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet VLDL VLDL Assembly & Secretion Cholesteryl_Esters->VLDL This compound This compound This compound->ACAT2 Inhibition

Caption: this compound inhibits ACAT2, blocking cholesterol esterification.

Experimental_Workflow_NBD_Assay Start Start Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds 2. Prepare this compound Dilutions & Controls Seed_Cells->Prepare_Compounds Add_NBD_Cholesterol 3. Add NBD-Cholesterol to Treatment Media Prepare_Compounds->Add_NBD_Cholesterol Incubate_Cells 4. Treat Cells & Incubate (4-24h) Add_NBD_Cholesterol->Incubate_Cells Wash_Cells 5. Wash Cells with PBS Incubate_Cells->Wash_Cells Measure_Fluorescence 6. Measure Fluorescence (Microscope or Plate Reader) Wash_Cells->Measure_Fluorescence Analyze_Data 7. Analyze Data & Determine IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Troubleshooting_Logic Problem Problem Encountered High_Background High Background? Problem->High_Background No_Inhibition No Inhibition? Problem->No_Inhibition High_Variability High Variability? Problem->High_Variability Solution_Wash Optimize Washing Steps High_Background->Solution_Wash Yes Solution_Concentration Check this compound Concentration & Activity No_Inhibition->Solution_Concentration Yes Solution_Seeding Standardize Cell Seeding & Pipetting High_Variability->Solution_Seeding Yes

References

Technical Support Center: Overcoming Off-Target Effects of Eldacimibe in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Eldacimibe in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is known as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with greater selectivity for the ACAT2 isoform (also known as SOAT2) over ACAT1 (SOAT1).[1] ACAT enzymes are responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT2, which is predominantly found in the intestine and liver, this compound blocks the absorption of dietary cholesterol and reduces the assembly and secretion of apolipoprotein B-containing lipoproteins.[3]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound stem from its inhibition of ACAT2, leading to:

  • Reduced intestinal cholesterol absorption.

  • Decreased formation of cholesteryl esters in hepatocytes and enterocytes.

  • Lowered plasma levels of LDL cholesterol.

  • Prevention of foam cell formation in macrophages, a key process in atherosclerosis.

Q3: What are the potential off-target effects of this compound?

Direct molecular off-targets of this compound have not been extensively characterized in publicly available literature. However, based on studies of other ACAT inhibitors and the physiological roles of ACAT1, potential off-target effects to consider include:

  • Inhibition of ACAT1: Although this compound is more selective for ACAT2, at higher concentrations it may also inhibit ACAT1, which is ubiquitously expressed. Inhibition of ACAT1 in non-target cells like adrenal cells or macrophages could lead to unintended consequences.[3]

  • Adrenal Gland Function: Some ACAT inhibitors have been associated with adrenal toxicity, potentially by disrupting steroid hormone synthesis which utilizes cholesterol as a precursor.[3]

  • Hepatotoxicity: While the intended site of action is the liver and intestine, high concentrations or prolonged exposure could potentially lead to liver-related side effects.

  • Alterations in Cholesterol Homeostasis: Beyond ACAT inhibition, compensatory changes in cholesterol synthesis and transport pathways may occur. For instance, inhibition of cholesterol esterification can lead to an increase in free cholesterol, which may upregulate genes involved in cholesterol efflux, such as ABCA1 and ABCG1.

Q4: How can I minimize off-target effects in my experiments?

  • Dose-Response Studies: Conduct careful dose-response experiments to determine the lowest effective concentration of this compound that inhibits ACAT2 without significantly affecting ACAT1 or inducing cellular toxicity.

  • Use of Selective Inhibitors: When possible, compare the effects of this compound with a highly selective ACAT1 inhibitor and a non-selective ACAT inhibitor to dissect the roles of each isoform.

  • Appropriate Controls: Include vehicle controls, and if available, a structurally related but inactive compound.

  • Cell-Type Specificity: Be mindful of the ACAT isoform expression in your experimental model. ACAT1 is ubiquitous, while ACAT2 is primarily in the liver and intestine.[2]

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected Cell Toxicity or Apoptosis Inhibition of ACAT1 leading to an accumulation of toxic free cholesterol, particularly in macrophages.[4]1. Perform a dose-response curve to determine the IC50 for cell viability. 2. Measure free cholesterol levels within the cells. 3. Co-treat with an LXR agonist to potentially enhance cholesterol efflux. 4. Use a more selective ACAT2 inhibitor if available.
Altered Steroid Hormone Levels Off-target inhibition of ACAT1 in adrenal cells, affecting the availability of cholesterol for steroidogenesis.[3]1. If using an in vivo model, monitor plasma steroid hormone levels. 2. In cell culture experiments with adrenal cells, measure steroid hormone production. 3. Lower the concentration of this compound.
Unexplained Changes in Gene Expression Compensatory cellular responses to altered cholesterol homeostasis. For example, increased free cholesterol can activate Liver X Receptors (LXRs), which regulate the expression of genes involved in cholesterol transport (e.g., ABCA1, ABCG1).1. Perform qPCR or western blotting for key genes in cholesterol metabolism (e.g., HMG-CoA reductase, LDLR, ABCA1, ABCG1). 2. Use an LXR antagonist to see if the observed gene expression changes are LXR-dependent.

Quantitative Data Summary

Compound Target IC50 Value Reference Cell/Assay System
NevanimibeACAT10.23 µMIn vitro enzyme assay
NevanimibeACAT20.71 µMIn vitro enzyme assay
Pyripyropene A (PPPA)ACAT1179 µMIn vitro enzyme assay
Pyripyropene A (PPPA)ACAT225 µMIn vitro enzyme assay
F12511ACAT10.039 µMIn vitro enzyme assay with human isozymes
F12511ACAT20.11 µMIn vitro enzyme assay with human isozymes
K-604ACAT10.45 µMIn vitro enzyme assay
K-604ACAT2>100 µMIn vitro enzyme assay

IC50 values can vary depending on the specific assay conditions.[5][6]

Experimental Protocols

In Vitro ACAT Activity Assay Using Microsomes

This protocol is adapted from methods described for measuring ACAT activity in microsomal fractions.[7]

Objective: To measure the enzymatic activity of ACAT in isolated microsomes.

Materials:

  • Microsomal fraction isolated from liver or cultured cells

  • [¹⁴C]oleoyl-CoA

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Chloroform/methanol (2:1, v/v)

  • Thin-layer chromatography (TLC) plates

  • Hexane/ethyl acetate (9:1, v/v) as TLC mobile phase

  • Scintillation counter and fluid

Procedure:

  • Prepare microsomal fractions from your tissue or cell samples.

  • In a microcentrifuge tube, combine the microsomal protein with the reaction buffer.

  • Add this compound or vehicle control at the desired concentrations and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding [¹⁴C]oleoyl-CoA.

  • Incubate the reaction for a specified time (e.g., 10-30 minutes) at 37°C. The reaction should be within the linear range.

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform/methanol.

  • Spot the samples on a TLC plate and develop the chromatogram using the hexane/ethyl acetate mobile phase.

  • Visualize the cholesteryl ester bands (e.g., using iodine vapor or autoradiography).

  • Scrape the bands corresponding to cholesteryl esters into a scintillation vial.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate ACAT activity as pmol of cholesteryl ester formed per mg of protein per minute.

Cellular Cholesterol Efflux Assay Using NBD-Cholesterol

This protocol is based on methods for measuring cholesterol efflux from cultured cells using a fluorescent cholesterol analog.[3][8][9]

Objective: To assess the ability of cells to efflux cholesterol to an acceptor, which can be affected by ACAT inhibition.

Materials:

  • Cultured cells (e.g., macrophages like THP-1)

  • NBD-cholesterol

  • Cell culture medium (e.g., RPMI 1640)

  • Phosphate-buffered saline (PBS)

  • Cholesterol acceptor (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Seed cells in a 96-well plate and culture to desired confluency.

  • Label the cells with NBD-cholesterol (e.g., 1-5 µg/mL in serum-free medium) for a specified time (e.g., 4-6 hours) at 37°C.

  • Wash the cells twice with PBS to remove excess NBD-cholesterol.

  • Add serum-free medium containing this compound or vehicle control and incubate for a desired period (e.g., 18-24 hours) to allow for effects on cholesterol metabolism.

  • Wash the cells with PBS.

  • Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) and incubate for 4-8 hours at 37°C.

  • After the efflux period, collect the supernatant (which contains the effluxed NBD-cholesterol).

  • Lyse the cells in the wells with a suitable lysis buffer to measure the intracellular NBD-cholesterol.

  • Measure the fluorescence of the supernatant and the cell lysate in a fluorometer (excitation ~485 nm, emission ~535 nm).

  • Calculate the percentage of cholesterol efflux as: (Fluorescence of supernatant / (Fluorescence of supernatant + Fluorescence of cell lysate)) x 100%.

Visualizations

ACAT_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell (Macrophage/Hepatocyte) LDL LDL LDLR LDL Receptor LDL->LDLR Binding ApoAI ApoA-I ABCA1 ABCA1 ApoAI->ABCA1 Acceptor FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol Internalization & Hydrolysis ACAT ACAT1/2 FreeCholesterol->ACAT Substrate FreeCholesterol->ABCA1 Efflux via CholesterylEsters Cholesteryl Esters (Lipid Droplets) ACAT->CholesterylEsters Esterification This compound This compound This compound->ACAT Inhibition NascentHDL Nascent HDL ABCA1->NascentHDL Formation

Caption: On-target effect of this compound on cholesterol metabolism.

Experimental_Workflow_Off_Target cluster_OnTarget On-Target Assessment cluster_OffTarget Off-Target Troubleshooting start Start: Treat cells/animal with this compound ACAT_assay Measure ACAT Activity (Biochemical/Cellular Assay) start->ACAT_assay Lipid_analysis Analyze Lipid Profile (Cholesterol, Cholesteryl Esters) start->Lipid_analysis Viability_assay Assess Cell Viability/Toxicity (e.g., MTT, LDH assay) start->Viability_assay Gene_expression Analyze Gene Expression (qPCR for ABCA1, etc.) start->Gene_expression Hormone_assay Measure Steroid Hormones (in vivo/adrenal cells) start->Hormone_assay Interpretation Interpret Results: Distinguish on- vs. off-target effects ACAT_assay->Interpretation Lipid_analysis->Interpretation Viability_assay->Interpretation Gene_expression->Interpretation Hormone_assay->Interpretation

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationship This compound This compound Treatment ACAT2_inhibition ACAT2 Inhibition (On-Target) This compound->ACAT2_inhibition ACAT1_inhibition Potential ACAT1 Inhibition (Off-Target) This compound->ACAT1_inhibition at high conc. Reduced_CE Reduced Cholesteryl Ester Formation ACAT2_inhibition->Reduced_CE ACAT1_inhibition->Reduced_CE Altered_Adrenal Altered Adrenal Function ACAT1_inhibition->Altered_Adrenal Increased_FC Increased Intracellular Free Cholesterol Reduced_CE->Increased_FC Macrophage_Toxicity Macrophage Toxicity Increased_FC->Macrophage_Toxicity Upreg_Efflux Upregulation of Cholesterol Efflux Pathways (e.g., ABCA1) Increased_FC->Upreg_Efflux

Caption: Logical relationships of this compound's effects.

References

How to mitigate Eldacimibe-induced cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential Eldacimibe-induced cytotoxicity in cell lines.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I am observing a significant decrease in cell viability after treating my cells with this compound. What could be the cause?

A1: A decrease in cell viability upon treatment with a compound can stem from several mechanisms, including the induction of apoptosis (programmed cell death), necrosis (uncontrolled cell death), or oxidative stress.[1][2] It is crucial to first confirm the cytotoxic effect and then investigate the underlying mechanism.

Q2: How can I confirm that this compound is causing cytotoxicity in my cell line?

A2: To confirm cytotoxicity, you should perform a dose-response and time-course experiment. We recommend using at least two different cell viability assays to obtain robust data. Commonly used assays include:

  • MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.[3]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.[3][4]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrosis or late apoptosis.[5][6]

Q3: My data suggests that this compound is inducing apoptosis. How can I mitigate this?

A3: If you suspect apoptosis is the primary mechanism of cytotoxicity, you can co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone).[7][8][9] Caspases are key enzymes in the apoptotic pathway, and their inhibition can prevent cell death.[10][11]

Q4: I hypothesize that this compound is causing oxidative stress in my cells. What can I do to address this?

A4: To mitigate oxidative stress, you can co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant in cell culture that can help reduce the levels of reactive oxygen species (ROS).[12][13][14] NAC acts as a precursor to glutathione, a major intracellular antioxidant, and can also directly scavenge ROS.[15][16]

Q5: What are the recommended working concentrations for Z-VAD-FMK and N-acetylcysteine (NAC)?

A5: The optimal concentration of these inhibitors should be determined empirically for your specific cell line and experimental conditions. However, a general starting point is provided in the table below.

CompoundRecommended Starting ConcentrationIncubation Time
Z-VAD-FMK10-50 µMCo-incubate with this compound
N-acetylcysteine (NAC)1-10 mMPre-incubate for 1-2 hours before adding this compound

Q6: Will the use of these inhibitors affect my experimental results?

A6: It is possible that caspase inhibitors or antioxidants could interfere with the intended effects of this compound or other experimental parameters. Therefore, it is essential to include proper controls in your experiments. These should include cells treated with the inhibitor alone to assess its baseline effects.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity using MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Mitigation of this compound-Induced Apoptosis with Z-VAD-FMK
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Co-treatment: Prepare your this compound dilutions. In parallel, prepare solutions of this compound co-treated with a final concentration of 20 µM Z-VAD-FMK. Also, prepare a control with 20 µM Z-VAD-FMK alone.

  • Treatment: Add the different treatment solutions to your cells.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability. A significant increase in viability in the co-treated group compared to the this compound-only group suggests mitigation of apoptosis.

Protocol 3: Mitigation of this compound-Induced Oxidative Stress with N-acetylcysteine (NAC)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment: Prepare a solution of 5 mM NAC in cell culture medium. Remove the old medium and pre-incubate the cells with the NAC solution for 1 hour at 37°C.

  • Treatment: After pre-incubation, remove the NAC solution and add your this compound dilutions (prepared in fresh medium). Include a control group treated with NAC alone.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability. An increase in cell viability in the NAC pre-treated group may indicate that oxidative stress is a contributing factor to this compound's cytotoxicity.

Visualizations

Eldacimibe_Apoptosis_Pathway This compound This compound Cell Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis ZVAD Z-VAD-FMK ZVAD->Caspase9 Inhibition ZVAD->Caspase3 Inhibition

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Mitigation_Workflow cluster_setup Experimental Setup cluster_mitigation Mitigation Strategy cluster_analysis Analysis Start Observe Cytotoxicity Hypothesis Formulate Hypothesis (Apoptosis or Oxidative Stress) Start->Hypothesis Apoptosis_Branch Apoptosis Pathway Hypothesis->Apoptosis_Branch Oxidative_Stress_Branch Oxidative Stress Pathway Hypothesis->Oxidative_Stress_Branch Co_treat_ZVAD Co-treat with Z-VAD-FMK Apoptosis_Branch->Co_treat_ZVAD Pre_treat_NAC Pre-treat with N-acetylcysteine Oxidative_Stress_Branch->Pre_treat_NAC Viability_Assay Perform Cell Viability Assay Co_treat_ZVAD->Viability_Assay Pre_treat_NAC->Viability_Assay Compare_Results Compare with This compound only Viability_Assay->Compare_Results Conclusion Draw Conclusion Compare_Results->Conclusion

Caption: Workflow for mitigating this compound-induced cytotoxicity.

References

Eldacimibe experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eldacimibe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental use and to address potential issues related to variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as WAY-ACA-147) is an inhibitor of the enzyme Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2).[1] ACAT2 is primarily found in the liver and intestines and is responsible for the esterification of cholesterol, a process where a fatty acid is added to cholesterol to form a cholesteryl ester. These esters are then stored in lipid droplets or assembled into lipoproteins for transport in the bloodstream. By inhibiting ACAT2, this compound blocks this process, which can lead to reduced cholesterol absorption from the diet and decreased formation of cholesterol-laden foam cells in macrophages, a key event in the development of atherosclerosis.[1][2]

Q2: What are the potential therapeutic applications of this compound?

This compound is being investigated for the treatment of cardiovascular diseases, particularly atherosclerosis, and other metabolic disorders like hypercholesterolemia.[1] The rationale is that by inhibiting cholesterol esterification, this compound can lower plasma cholesterol levels and prevent the progression of atherosclerotic plaques.

Q3: Are there known off-target effects or toxicity concerns with ACAT inhibitors like this compound?

While specific data on this compound is limited, clinical trials with other non-selective ACAT inhibitors have raised some concerns. Complete inhibition of both ACAT1 and ACAT2 has been associated with cellular toxicity due to the accumulation of free cholesterol. This can lead to adverse effects in tissues like the adrenal glands and macrophages. Selective inhibition of ACAT2, as with this compound, is hypothesized to be a safer approach as ACAT1 remains functional in most cells to manage cholesterol homeostasis. However, careful dose-response studies are crucial to avoid potential toxicity.

Troubleshooting Guides

Issue 1: High Variability in In Vitro ACAT2 Enzymatic Assay Results

You are observing significant well-to-well or day-to-day variability in your ACAT2 enzymatic assay when testing this compound.

Potential Causes and Solutions:

  • Substrate Preparation and Stability:

    • Problem: The substrates for ACAT2, primarily cholesterol and a fatty acyl-CoA (e.g., oleoyl-CoA), can be challenging to solubilize and may degrade over time. Inconsistent substrate concentrations are a major source of variability.

    • Solution: Prepare fresh substrate solutions for each experiment. Use a consistent method for solubilization, such as with bovine serum albumin (BSA) or cyclodextrin. Ensure complete solubilization and avoid repeated freeze-thaw cycles.

  • Enzyme Activity:

    • Problem: The activity of the ACAT2 enzyme preparation (e.g., from microsomes or recombinant sources) can vary between batches or with storage time.

    • Solution: Aliquot your enzyme preparation upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a quality control check on each new batch of enzyme to ensure consistent activity.

  • Assay Conditions:

    • Problem: Minor fluctuations in assay conditions such as temperature, pH, and incubation time can significantly impact enzyme kinetics.

    • Solution: Use a calibrated incubator or water bath to maintain a constant temperature. Prepare buffers carefully and verify the pH. Use a precise timer for all incubation steps.

  • Pipetting and Mixing:

    • Problem: Inaccurate pipetting, especially of small volumes of concentrated this compound stock solutions or viscous enzyme preparations, can lead to large errors. Inadequate mixing can result in non-uniform reaction components.

    • Solution: Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. When preparing serial dilutions of this compound, ensure thorough mixing at each step. For the assay itself, gently mix the components in each well without introducing bubbles.

Illustrative Data on Sources of Variability:

Source of VariationTypical Contribution to Total VarianceRecommended Action
Substrate Preparation30-40%Prepare fresh solutions daily; ensure complete solubilization.
Enzyme Activity Fluctuation20-30%Aliquot and store enzyme properly; QC new batches.
Assay Conditions (T°C, pH)15-25%Calibrate equipment; use freshly prepared buffers.
Pipetting and Mixing Errors10-20%Use calibrated pipettes; ensure thorough mixing.
Issue 2: Inconsistent Results in Cell-Based Cholesterol Esterification Assays

You are using a cell-based assay to measure the effect of this compound on cholesterol esterification (e.g., using radiolabeled oleate or fluorescent cholesterol analogs), and the results are not reproducible.

Potential Causes and Solutions:

  • Cell Health and Confluency:

    • Problem: The metabolic state of the cells, including their growth phase and confluency, can affect cholesterol metabolism and their response to this compound.

    • Solution: Use cells within a consistent passage number range. Seed cells at a density that will result in a consistent level of confluency at the time of the experiment. Visually inspect cells for any signs of stress or contamination.

  • Drug Solubility and Stability in Media:

    • Problem: this compound is a hydrophobic molecule and may not be fully soluble or may precipitate in cell culture media, leading to an inaccurate effective concentration.

    • Solution: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into the final media, ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Pre-warm the media and mix thoroughly after adding the compound.

  • Variability in Cellular Uptake of Substrates:

    • Problem: The uptake of radiolabeled oleate or fluorescent cholesterol analogs can vary between experiments depending on the cell density and the concentration of lipids in the serum used in the culture medium.

    • Solution: Use a consistent lot of serum for all related experiments. Consider a pre-incubation step in serum-free or low-serum media to standardize the cellular lipid content before adding the substrate and this compound.

  • Detection Method Sensitivity:

    • Problem: If using a fluorescent cholesterol analog, photobleaching or background fluorescence from the compound or media components can interfere with the signal. For radioactive assays, quenching can be an issue.

    • Solution: For fluorescence assays, minimize the exposure of the plate to light. Include appropriate controls to measure background fluorescence. For radioactivity, ensure consistent sample preparation for scintillation counting to avoid variable quenching.

Experimental Protocols

Protocol 1: In Vitro ACAT2 Enzymatic Assay

This protocol is a generalized method for measuring the in vitro activity of ACAT2 and the inhibitory effect of this compound.

Materials:

  • Human recombinant ACAT2 or liver microsomes

  • Oleoyl-CoA

  • [14C]-Cholesterol

  • Bovine Serum Albumin (BSA)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • Scintillation cocktail and vials

Procedure:

  • Prepare the substrate solution by complexing [14C]-Cholesterol and oleoyl-CoA with BSA in the assay buffer.

  • Serially dilute this compound in DMSO and then into the assay buffer to achieve the desired final concentrations.

  • In a microplate, add the assay buffer, the this compound solution (or vehicle control), and the enzyme preparation.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding a solution of isopropanol/heptane.

  • Extract the lipids by vortexing and centrifugation.

  • Transfer the organic phase containing the cholesteryl esters to a new tube and dry it down.

  • Resuspend the sample in a small volume of solvent and add it to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of ACAT2 activity for each concentration of this compound.

Protocol 2: Cell-Based Cholesterol Esterification Assay

This protocol describes a common method to assess the impact of this compound on cholesterol esterification in a cellular context.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [3H]-Oleic acid complexed to BSA

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Solvents for thin-layer chromatography (TLC) (e.g., hexane/diethyl ether/acetic acid)

  • TLC plates

Procedure:

  • Seed HepG2 cells in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Prepare different concentrations of this compound in the cell culture medium. The final DMSO concentration should be constant and non-toxic.

  • Remove the old medium from the cells and add the medium containing this compound or vehicle control. Incubate for 1-2 hours.

  • Add the [3H]-Oleic acid-BSA complex to each well and incubate for an additional 2-4 hours.

  • Wash the cells twice with cold PBS to remove unincorporated oleic acid.

  • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., hexane/isopropanol).

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate in a chamber with the appropriate solvent system to separate neutral lipids, including cholesteryl esters.

  • Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

  • Add a scintillation cocktail and measure the radioactivity.

  • Determine the amount of [3H]-Oleic acid incorporated into cholesteryl esters and calculate the inhibitory effect of this compound.

Visualizations

Eldacimibe_MoA cluster_Intestine_Lumen Intestine Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) Dietary Cholesterol Dietary Cholesterol Free Cholesterol Pool Free Cholesterol Pool Dietary Cholesterol->Free Cholesterol Pool Absorption ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging Bloodstream Bloodstream Chylomicrons->Bloodstream Secretion This compound This compound This compound->ACAT2 Inhibition

Caption: Mechanism of action of this compound in an intestinal enterocyte.

Experimental_Workflow cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay cluster_Troubleshooting Troubleshooting Logic A Prepare ACAT2 Enzyme and Substrates B Incubate with this compound A->B C Measure Cholesteryl Ester Formation B->C D Calculate IC50 C->D E Culture Hepatocytes/Macrophages F Treat with this compound E->F G Add Labeled Cholesterol/Fatty Acid F->G H Extract Lipids and Analyze G->H I Quantify Inhibition H->I J High Variability Observed K Check Substrate Quality J->K L Verify Enzyme Activity J->L M Standardize Cell Conditions J->M N Confirm Compound Solubility J->N

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Improving the Bioavailability of Eldacimibe in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of Eldacimibe (WAY-ACA-147), an ACAT2 inhibitor, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound (also known as WAY-ACA-147) is an inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), an enzyme involved in cholesterol absorption and metabolism.[1][2] It has been investigated for its potential in treating cardiovascular diseases like atherosclerosis and hypercholesterolemia.[2][3][4] Like many orally administered drugs, particularly those with poor water solubility, this compound may exhibit low and variable oral bioavailability, which can hinder its preclinical development and translation to clinical settings.

Q2: What are the common reasons for poor oral bioavailability of compounds like this compound?

Poor oral bioavailability is often a result of several factors, including:

  • Low aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor permeability: The drug may not efficiently cross the intestinal membrane.

  • First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

Q3: What are the initial steps to assess the bioavailability of this compound in an animal model?

A typical initial study involves administering a known dose of this compound both intravenously (IV) and orally (PO) to a cohort of animals (e.g., rats, mice). Blood samples are collected at various time points to determine the plasma concentration of the drug. The absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes.

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs like this compound:

  • Particle Size Reduction: Decreasing the particle size of the drug through techniques like micronization or nanosizing increases the surface area for dissolution.[5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanostructured lipid carriers can improve solubility and absorption.[3][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.[4][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
High variability in plasma concentrations between animals - Inconsistent food intake (food can affect absorption).- Inaccurate dosing.- Formulation instability or inhomogeneity.- Fast the animals overnight before dosing.- Ensure accurate and consistent dosing technique.- Check the stability and homogeneity of the formulation before each use.
Low or undetectable plasma concentrations after oral dosing - Very low solubility and dissolution rate.- Poor permeability.- High first-pass metabolism.- Try a different, more advanced formulation (e.g., SEDDS, solid dispersion).- Co-administer with a permeation enhancer (use with caution and appropriate controls).- Investigate potential for high hepatic metabolism.
Non-linear dose-exposure relationship - Saturation of absorption mechanisms.- Solubility-limited absorption at higher doses.- Use a formulation that enhances solubility.- Evaluate lower dose levels to establish a linear range.- Consider alternative routes of administration for high-dose studies.
Precipitation of the drug in the GI tract - Supersaturation from an enabling formulation followed by precipitation.- Include precipitation inhibitors in the formulation (e.g., polymers like HPMC).- Use a formulation that maintains the drug in a solubilized state for a longer duration.

Illustrative Data Presentation

Disclaimer: The following tables present hypothetical data for illustrative purposes only, as specific preclinical pharmacokinetic data for this compound is not publicly available. These examples are intended to demonstrate how to structure and compare bioavailability data from different formulation approaches.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations.

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 90100 (Reference)
Micronized Suspension120 ± 302.0 ± 0.5980 ± 210280
Solid Dispersion350 ± 751.5 ± 0.52450 ± 550700
SEDDS600 ± 1201.0 ± 0.54200 ± 8901200

Table 2: Illustrative Dose Proportionality of this compound in a SEDDS Formulation in Dogs.

Dose (mg/kg)Cmax (ng/mL)AUC0-inf (ng*hr/mL)Dose-Normalized CmaxDose-Normalized AUC
1250 ± 601500 ± 3202501500
51150 ± 2807800 ± 15002301560
204200 ± 95030500 ± 61002101525

Experimental Protocols

Protocol: In Vivo Oral Bioavailability Study of an this compound Formulation in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (e.g., in a solution with a solubilizing agent) at 1 mg/kg.

    • Group 2: Oral gavage (PO) of this compound formulation at 10 mg/kg.

  • Dosing:

    • IV: Administer via the tail vein.

    • PO: Administer using a suitable oral gavage needle.

  • Blood Sampling: Collect sparse blood samples (e.g., 0.25 mL) from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Visualizations

ACAT2_Inhibition_Pathway cluster_intestinal_enterocyte Intestinal Enterocyte Dietary Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Dietary Cholesterol->NPC1L1 Uptake Free Cholesterol Pool Free Cholesterol Pool NPC1L1->Free Cholesterol Pool ACAT2 ACAT2 Free Cholesterol Pool->ACAT2 Esterification Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging To Lymphatics To Lymphatics Chylomicrons->To Lymphatics This compound This compound This compound->ACAT2 Inhibits

Caption: Mechanism of ACAT2 inhibition by this compound in an intestinal enterocyte.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Initial Screening Solubility & Permeability Assessment Formulation Design Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) Initial Screening->Formulation Design Optimization Optimize Excipients & Drug Load Formulation Design->Optimization Animal Study Oral Dosing in Animal Model (e.g., Rat) Optimization->Animal Study PK Analysis Pharmacokinetic Analysis Animal Study->PK Analysis Data Evaluation Evaluate Bioavailability & Variability PK Analysis->Data Evaluation Decision Bioavailability Goal Met? Data Evaluation->Decision Decision->Optimization No Lead Formulation Lead Formulation Identified Decision->Lead Formulation Yes

Caption: Experimental workflow for improving oral bioavailability in animal studies.

References

Technical Support Center: Eldacimibe Sample Processing and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Eldacimibe during sample processing. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my samples?

A1: Based on its chemical structure, which likely contains functional groups susceptible to hydrolysis such as esters or lactones, the primary factors contributing to this compound degradation are pH, temperature, and exposure to light.[1][2][3] Enzymes present in biological samples, such as esterases, can also significantly contribute to its degradation.[4]

Q2: How should I store my stock solutions and biological samples containing this compound to minimize degradation?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures, typically -20°C or -80°C, and protected from light.[5] Biological samples should be processed as quickly as possible. If immediate analysis is not possible, they should be stored at -80°C.[5] The pH of the sample matrix is also a critical factor; maintaining a slightly acidic to neutral pH may be beneficial, though the optimal pH should be determined experimentally.[6][7]

Q3: What are the potential degradation products of this compound I should be aware of?

A3: Given the likely presence of ester or lactone moieties, the primary degradation products are expected to result from hydrolysis, leading to the formation of a carboxylic acid and an alcohol.[2][3][8] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify the specific degradation products of this compound.[9][10][11]

Q4: Can I use standard HPLC methods for analyzing this compound in my samples?

A4: While standard HPLC methods can be a good starting point, a stability-indicating method (SIM) is essential for accurately quantifying this compound in the presence of its degradation products.[12][13] A SIM ensures that the chromatographic peaks of the parent drug and its degradants are well-resolved.[13]

Troubleshooting Guides

Issue 1: Inconsistent this compound concentrations in replicate samples.
Possible Cause Troubleshooting Step
Sample processing variability Ensure consistent timing and temperature for all sample processing steps. Use of an ice bath for all incubation and centrifugation steps is recommended.
Incomplete enzyme inhibition If using biological matrices, add esterase inhibitors (e.g., sodium fluoride) to the collection tubes prior to sample addition to prevent enzymatic degradation.[4]
pH shifts during processing Buffer the samples to maintain a stable pH throughout the processing workflow. The optimal pH should be determined experimentally.[6]
Adsorption to container surfaces Use low-binding microcentrifuge tubes and pipette tips.
Issue 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Troubleshooting Step
This compound degradation This is the most likely cause. Refer to the forced degradation protocol below to generate and identify potential degradation products. Optimize storage and handling conditions to minimize degradation.
Contamination from reagents or equipment Analyze blank samples (matrix without this compound) to identify any background peaks. Ensure all glassware and equipment are thoroughly cleaned.
Mobile phase instability Prepare fresh mobile phase daily and ensure it is properly degassed.

Quantitative Data Summary

The following tables present example data from hypothetical stability studies on this compound. This data is for illustrative purposes and should be confirmed by internal experiments.

Table 1: Effect of Temperature on this compound Stability in Human Plasma (pH 7.4) over 24 hours.

TemperatureThis compound Concentration (% of Initial)
4°C 95.2%
25°C (Room Temperature) 78.5%
37°C 61.3%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C over 24 hours.

pHThis compound Concentration (% of Initial)
3.0 98.1%
5.0 96.5%
7.4 85.3%
9.0 55.7%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[9][10][11]

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples by LC-MS/MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method that can accurately quantify this compound in the presence of its degradation products.[12][13]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Method Validation:

    • Specificity: Inject solutions of this compound and its forced degradation products to ensure complete separation.

    • Linearity: Analyze a series of this compound standards over a defined concentration range.

    • Accuracy and Precision: Perform recovery studies by spiking known amounts of this compound into the sample matrix.

    • Robustness: Evaluate the effect of small, deliberate changes in chromatographic parameters (e.g., flow rate, mobile phase composition).

Visualizations

Eldacimibe_Degradation_Pathway This compound This compound (Lactone Ring Intact) Hydrolysis_Product Hydrolyzed this compound (Carboxylic Acid and Alcohol) This compound->Hydrolysis_Product Hydrolysis (Acid/Base/Enzymatic) Oxidation_Product Oxidized Product(s) This compound->Oxidation_Product Oxidation

Caption: Potential degradation pathways of this compound.

Sample_Processing_Workflow Start Collect Biological Sample (e.g., Plasma) Add_Inhibitors Add Enzyme Inhibitors (e.g., NaF) Start->Add_Inhibitors Spike_IS Spike with Internal Standard Add_Inhibitors->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Recommended workflow for processing biological samples containing this compound.

Troubleshooting_Logic Problem Inconsistent Results or Unexpected Peaks Check_Storage Review Sample Storage (Temp, Light, Duration) Problem->Check_Storage Check_Processing Review Sample Processing (pH, Temp, Inhibitors) Problem->Check_Processing Check_Method Review Analytical Method (Specificity, System Suitability) Problem->Check_Method Degradation Suspect Degradation Check_Storage->Degradation Check_Processing->Degradation Contamination Suspect Contamination Check_Processing->Contamination Method_Issue Suspect Method Issue Check_Method->Method_Issue

Caption: A logical approach to troubleshooting unexpected analytical results for this compound.

References

Eldacimibe dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and experimental purposes only. "Eldacimibe" is a hypothetical compound profile created for illustrative purposes due to the limited public information on a compound named "eldaciclib". The data and protocols are representative of typical CDK2/E inhibitors and should be adapted and validated for specific experimental setups.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a potent and selective inhibitor of Cyclin-Dependent Kinase 2/Cyclin E (CDK2/E).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK2, preventing its association with Cyclin E. This inhibition blocks the phosphorylation of key substrates, including Retinoblastoma protein (pRb), leading to a G1/S phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound is predicted to have the highest efficacy in cancer cell lines with aberrations in the Cyclin E-CDK2 pathway, such as CCNE1 amplification. Tumors with high levels of Cyclin E1 are often dependent on CDK2 activity for cell cycle progression.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is typically soluble in DMSO for in vitro use. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: How can I confirm the target engagement of this compound in my cells?

A4: Target engagement can be confirmed by Western blot analysis of downstream markers. A decrease in the phosphorylation of Retinoblastoma protein (pRb) at CDK2-specific sites (e.g., Ser807/811) is a reliable indicator of this compound activity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments - Cell passage number variability- Inconsistent cell seeding density- Degradation of this compound stock solution- Use cells within a consistent, low passage number range.- Ensure precise and uniform cell seeding.- Prepare fresh aliquots of this compound from a new stock.
High cellular toxicity at low concentrations - Off-target effects in the specific cell line- Solvent (DMSO) toxicity- Perform a dose-response curve for the solvent alone.- Evaluate this compound in a panel of cell lines to assess specificity.- Consider a different CDK2 inhibitor with a different chemical scaffold.
No significant effect on cell proliferation - Cell line is not dependent on the CDK2/E pathway- this compound is not reaching its target- Confirm CCNE1 amplification or high Cyclin E1 expression in your cell line.- Verify target engagement by checking pRb phosphorylation.- Ensure proper drug solubilization and stability.
Difficulty in detecting pRb phosphorylation changes - Low antibody affinity- Inefficient protein extraction- Timing of sample collection- Titrate the primary antibody and optimize incubation times.- Use a lysis buffer containing phosphatase inhibitors.- Perform a time-course experiment to identify the optimal time point for observing pRb dephosphorylation.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeCCNE1 StatusIC50 (nM)
OVCAR-3Ovarian CancerAmplified50
UACC-1598Breast CancerAmplified75
NCI-H209Small Cell Lung CancerNot Amplified>10,000
MCF7Breast CancerNot Amplified>10,000

Experimental Protocols

Cell Proliferation Assay (Using a Resazurin-based reagent)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for pRb Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser807/811) and total Rb overnight.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.

Visualizations

Eldacimibe_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Eldacimibe_Action This compound Mechanism Cyclin D/CDK4_6 Cyclin D CDK4/6 pRb pRb Cyclin D/CDK4_6->pRb phosphorylates E2F E2F pRb->E2F S-phase genes S-phase genes E2F->S-phase genes activates Cyclin E/CDK2 Cyclin E CDK2 Cyclin E/CDK2->pRb phosphorylates This compound This compound This compound->Cyclin E/CDK2 inhibits

Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization Cell_Line_Selection Select CCNE1-amplified and non-amplified cell lines Dose_Response Perform dose-response (72h incubation) Cell_Line_Selection->Dose_Response IC50_Determination Determine IC50 values Dose_Response->IC50_Determination Target_Engagement Confirm target engagement (pRb Western Blot, 24h) IC50_Determination->Target_Engagement Cell_Cycle_Analysis Analyze cell cycle arrest (FACS, 48h) Target_Engagement->Cell_Cycle_Analysis

Caption: A typical experimental workflow for characterizing this compound in vitro.

Troubleshooting_Logic Start Inconsistent IC50? Check_Cells Consistent cell passage and seeding density? Start->Check_Cells Check_Drug Drug stock fresh and properly stored? Check_Cells->Check_Drug Yes Solution_Cells Use low passage cells and precise seeding Check_Cells->Solution_Cells No Check_Assay Assay protocol followed precisely? Check_Drug->Check_Assay Yes Solution_Drug Prepare fresh drug aliquots Check_Drug->Solution_Drug No Solution_Assay Review and standardize protocol Check_Assay->Solution_Assay No

Troubleshooting unexpected results in Eldacimibe-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Eldacimibe, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). This compound targets both ACAT1 and ACAT2 isoforms, playing a crucial role in cellular cholesterol metabolism.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets ACAT1 and ACAT2.[1] ACAT enzymes are responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT, this compound prevents this storage, leading to an increase in the intracellular pool of free cholesterol. This can impact various cellular processes, including membrane function, signaling pathways, and inflammatory responses.[2][3]

Q2: What are the potential applications of this compound in research?

As an ACAT inhibitor, this compound is a valuable tool for studying cholesterol metabolism and its role in various diseases. Research applications include the investigation of atherosclerosis, cancer, and neurodegenerative diseases like Alzheimer's disease, where altered cholesterol homeostasis is implicated.[3][4]

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal results, it is crucial to follow the manufacturer's instructions for solubilizing and storing this compound. Due to the hydrophobic nature of many ACAT inhibitors, they are often dissolved in an organic solvent like DMSO to create a stock solution.[5] Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Store stock solutions at -20°C or -80°C and protect from light.

Q4: What is a typical working concentration for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on studies with other potent ACAT1 inhibitors like F12511 and K604, a starting concentration range of 0.1 µM to 10 µM is recommended.[5][6][7] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guide

Issue 1: Unexpected Cell Death or Cytotoxicity

High levels of unexpected cell death can be a significant issue when working with ACAT inhibitors.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High this compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.01 µM to 1 µM).
Free Cholesterol-Induced Toxicity Inhibition of ACAT can lead to an accumulation of free cholesterol, which can be toxic to cells.[3][8] Consider reducing the treatment duration or using a lower concentration of this compound.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below cytotoxic levels (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to ACAT inhibition. Consider using a more resistant cell line or reducing the initial seeding density.
Issue 2: No Observable Effect or Lack of Efficacy

If you are not observing the expected biological effect after this compound treatment, consider the following troubleshooting steps.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal this compound Concentration The concentration of this compound may be too low to effectively inhibit ACAT in your cell line. Perform a dose-response experiment to determine the EC50.
Incorrect Assay for ACAT Activity Ensure you are using a validated and sensitive assay to measure ACAT activity or its downstream effects, such as a cholesterol esterification assay.
Low ACAT1/ACAT2 Expression Verify the expression levels of ACAT1 and ACAT2 in your cell line of interest using techniques like Western blotting or qPCR. Cell lines with low expression may show a minimal response.
Compound Instability This compound may be unstable in your culture medium over long incubation periods. Consider refreshing the medium with freshly diluted this compound during the experiment.
Cell Culture Conditions Factors such as high cell density can alter cellular metabolism and the response to inhibitors. Ensure consistent and optimal cell culture conditions.
Issue 3: Unexpected Phenotypes or Off-Target Effects

Observing phenotypes that are not directly attributable to ACAT inhibition may indicate off-target effects.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Off-Target Inhibition While this compound is designed to be a specific ACAT inhibitor, off-target effects are possible. Compare the observed phenotype with that of other, structurally different ACAT inhibitors or with ACAT1/2 knockdown/knockout cells to confirm the phenotype is on-target.[9][10][11]
Alterations in Other Metabolic Pathways ACAT1 is also involved in mitochondrial acetyl-CoA metabolism.[12] Inhibition of this function could lead to unexpected metabolic changes. Analyze key metabolic pathways that may be affected.
Induction of Cellular Stress Responses The accumulation of free cholesterol can induce cellular stress responses, such as the unfolded protein response (UPR) or autophagy.[13] Assess markers for these pathways.

Experimental Protocols

Protocol 1: Cholesterol Esterification Assay using ³H-Oleate

This protocol measures the rate of cholesterol esterification by quantifying the incorporation of radiolabeled oleate into cholesteryl esters.

Materials:

  • Cells of interest

  • This compound

  • ³H-Oleate

  • Cell lysis buffer

  • Hexane/Isopropanol (3:2, v/v)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and fluid

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 2-4 hours).

  • Add ³H-Oleate to the culture medium and incubate for a defined period (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS to stop the reaction.

  • Lyse the cells and extract lipids using a hexane/isopropanol mixture.

  • Separate the lipid extracts using TLC.

  • Visualize the cholesteryl ester bands (e.g., with iodine vapor) and scrape the corresponding silica into scintillation vials.

  • Quantify the radioactivity using a scintillation counter.

  • Normalize the results to the total protein concentration of the cell lysate.

Protocol 2: Western Blot for ACAT1 and Downstream Markers

This protocol allows for the assessment of ACAT1 protein levels and downstream signaling changes.

Materials:

  • Cells of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-ACAT1, anti-ABCA1)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse cells in RIPA buffer and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Data Presentation

Table 1: Example Dose-Response of this compound on Cholesterol Esterification

This compound (µM)% Inhibition of ³H-Oleate Incorporation (Mean ± SD)Cell Viability (%) (Mean ± SD)
0 (Vehicle)0 ± 5100 ± 3
0.0115 ± 498 ± 4
0.145 ± 695 ± 5
185 ± 388 ± 6
1098 ± 260 ± 8

Table 2: Example Effect of this compound on Protein Expression

TreatmentRelative ACAT1 Expression (Normalized to Loading Control)Relative ABCA1 Expression (Normalized to Loading Control)
Vehicle Control1.00 ± 0.051.00 ± 0.08
This compound (1 µM)0.98 ± 0.071.75 ± 0.12

Visualizations

Eldacimibe_Mechanism_of_Action cluster_0 Cellular Cholesterol Homeostasis cluster_1 Downstream Effects Free Cholesterol Free Cholesterol Cholesteryl Esters Cholesteryl Esters Free Cholesterol->Cholesteryl Esters ACAT1/2 Increased Free Cholesterol Pool Increased Free Cholesterol Pool Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage This compound This compound This compound->Free Cholesterol Inhibits ACAT1/2 Altered Membrane Properties Altered Membrane Properties Increased Free Cholesterol Pool->Altered Membrane Properties Changes in Gene Expression Changes in Gene Expression Increased Free Cholesterol Pool->Changes in Gene Expression Potential Cytotoxicity Potential Cytotoxicity Increased Free Cholesterol Pool->Potential Cytotoxicity

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Q1 High Cell Death? Start->Q1 Q2 No Effect? Start->Q2 Q3 Unexpected Phenotype? Start->Q3 A1_1 Check Concentration (Dose-Response) Q1->A1_1 Yes A2_1 Increase Concentration (Dose-Response) Q2->A2_1 Yes A3_1 Use Orthogonal Inhibitor/Knockdown Q3->A3_1 Yes A1_2 Assess Solvent Toxicity A1_1->A1_2 A1_3 Reduce Treatment Duration A1_2->A1_3 A2_2 Validate Assay Sensitivity A2_1->A2_2 A2_3 Confirm Target Expression A2_2->A2_3 A3_2 Investigate Off-Target Pathways A3_1->A3_2 A3_3 Assess Cellular Stress Markers A3_2->A3_3

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Eldacimibe and Other ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors represent a class of therapeutic agents investigated for their potential to manage diseases associated with cholesterol metabolism, including atherosclerosis, hypercholesterolemia, and certain cancers. These enzymes, with their two isoforms, ACAT1 and ACAT2, play a crucial role in the esterification of cholesterol for storage and transport. While ACAT1 is ubiquitously expressed, ACAT2 is primarily found in the liver and intestines, making it a key target for controlling cholesterol absorption and lipoprotein assembly.[1] This guide provides a comparative analysis of Eldacimibe and other notable ACAT inhibitors, focusing on their performance, supporting experimental data, and the methodologies used in their evaluation.

Comparative Performance of ACAT Inhibitors

The efficacy and selectivity of ACAT inhibitors are critical determinants of their therapeutic potential. The following table summarizes the in vitro inhibitory activity of this compound, Avasimibe, Pactimibe, and Pyripyropene A against ACAT1 and ACAT2.

InhibitorTarget(s)IC50 (ACAT1)IC50 (ACAT2)SelectivityKey Findings
This compound (WAY-ACA 147) ACAT2Data not publicly availableData not publicly availableACAT2 SelectiveIdentified as an ACAT2 inhibitor with potential to lower plasma cholesterol by blocking its absorption and preventing macrophage foam cell formation.[2]
Avasimibe ACAT1/ACAT23.3 µM9.2 µMNon-selectiveShowed reduction in plasma triglycerides in clinical trials but failed to demonstrate a significant beneficial effect on coronary atherosclerosis, and in some cases, increased LDL cholesterol.[1][3][4]
Pactimibe ACAT1/ACAT24.9 µM3.0 µMNon-selectiveClinical trials were terminated due to a lack of efficacy in reducing atherosclerosis progression and a potential increase in cardiovascular events.[5][6][7]
Pyripyropene A (PPPA) ACAT2>100 µM70 nMHighly ACAT2 SelectiveDemonstrated potent anti-atherosclerotic effects in animal models by inhibiting cholesterol absorption and reducing plasma cholesterol levels.[8][9][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

ACAT_Inhibition_Pathway cluster_cholesterol_metabolism Cellular Cholesterol Metabolism cluster_inhibition Mechanism of ACAT Inhibitors cluster_downstream_effects Downstream Effects of ACAT Inhibition Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Esterification Increased Free Cholesterol Increased Free Cholesterol ACAT->Increased Free Cholesterol Reduced_ApoB_Secretion ↓ ApoB Secretion ACAT->Reduced_ApoB_Secretion Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ACAT_Inhibitor ACAT Inhibitor (e.g., this compound) ACAT_Inhibitor->ACAT Inhibition LXR_Activation LXR Activation Increased Free Cholesterol->LXR_Activation ABCA1_Expression ↑ ABCA1 Expression LXR_Activation->ABCA1_Expression Cholesterol_Efflux ↑ Cholesterol Efflux ABCA1_Expression->Cholesterol_Efflux

Caption: Signaling pathway of ACAT inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Microsomal_Assay Microsomal ACAT Inhibition Assay Cellular_Assay Cellular Cholesterol Esterification Assay Microsomal_Assay->Cellular_Assay Confirms cellular activity Foam_Cell_Assay Macrophage Foam Cell Formation Assay Cellular_Assay->Foam_Cell_Assay Evaluates effect on foam cells Animal_Model Atherosclerosis Animal Model Foam_Cell_Assay->Animal_Model Preclinical validation Drug_Administration ACAT Inhibitor Administration Animal_Model->Drug_Administration Endpoint_Analysis Endpoint Analysis (e.g., Plaque Area) Drug_Administration->Endpoint_Analysis

Caption: General experimental workflow for evaluating ACAT inhibitors.

Experimental Protocols

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This assay determines the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.

Materials:

  • Liver microsomes (from rat, rabbit, or human)

  • [14C]oleoyl-CoA (radiolabeled substrate)

  • Bovine serum albumin (BSA)

  • Free cholesterol in β-cyclodextrin

  • Test compound (ACAT inhibitor) dissolved in DMSO

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Stop solution (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing liver microsomes, BSA, and free cholesterol in β-cyclodextrin in the reaction buffer.

  • Add the test compound at various concentrations (or DMSO as a control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding [14C]oleoyl-CoA to the mixture.

  • Incubate the reaction for a short period (e.g., 10-20 minutes) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Extract the lipids into the organic phase.

  • Separate the cholesteryl esters from other lipids using TLC.

  • Scrape the silica gel corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[12]

Cellular Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit cholesterol esterification in intact cells.

Materials:

  • Cultured cells (e.g., macrophages like THP-1 or J774, or transfected cells expressing ACAT1 or ACAT2)

  • [3H]oleic acid or a fluorescent cholesterol analog (e.g., NBD-cholesterol)

  • Cell culture medium and supplements

  • Test compound (ACAT inhibitor)

  • Lipid extraction solvents

  • TLC plates and developing solvent (for radiolabeling)

  • Fluorometer or scintillation counter

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compound at various concentrations for a specified time.

  • Add the radiolabeled or fluorescent substrate ([3H]oleic acid or NBD-cholesterol) to the cell culture medium.

  • Incubate for a defined period to allow for substrate uptake and esterification.

  • Wash the cells to remove excess substrate.

  • Lyse the cells and extract the total lipids.

  • If using a radiolabeled substrate, separate the cholesteryl esters by TLC and quantify the radioactivity.

  • If using a fluorescent substrate, measure the fluorescence of the lipid extract, which corresponds to the amount of esterified fluorescent cholesterol.

  • Determine the IC50 value of the compound for inhibiting cellular cholesterol esterification.[13][14][15]

Animal Models of Atherosclerosis

In vivo efficacy of ACAT inhibitors is often evaluated in animal models that develop atherosclerosis.

Common Models:

  • Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, especially on a high-fat diet.[10]

  • Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, these mice develop atherosclerosis, particularly when fed a high-fat diet.

  • Watanabe heritable hyperlipidemic (WHHL) rabbits: These rabbits have a genetic defect in the LDL receptor and develop severe hypercholesterolemia and atherosclerosis.[16][17]

  • Hyperlipidemic hamsters: Hamsters fed a high-fat, high-cholesterol diet develop hyperlipidemia and atherosclerosis.[18]

General Protocol (Example using ApoE-/- mice):

  • A group of ApoE-/- mice is fed a high-fat/high-cholesterol "Western-type" diet to induce atherosclerosis.

  • The mice are randomly assigned to treatment groups: a control group receiving a vehicle and one or more groups receiving the ACAT inhibitor at different doses.

  • The drug is typically administered orally (e.g., mixed in the diet or by gavage) for a specified period (e.g., 12-16 weeks).

  • Throughout the study, body weight and plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) are monitored.

  • At the end of the study, the mice are euthanized, and the aortas are harvested.

  • The extent of atherosclerotic lesions in the aorta is quantified, often by en face analysis after staining with Oil Red O.

  • Histological analysis of the aortic root can also be performed to assess plaque composition (e.g., macrophage content, collagen content).[10][11][19]

Conclusion

The landscape of ACAT inhibitors has evolved with a greater understanding of the distinct roles of ACAT1 and ACAT2. While early non-selective inhibitors like Avasimibe and Pactimibe failed in clinical trials for atherosclerosis, potentially due to on-target adverse effects related to ACAT1 inhibition, the focus has shifted towards selective ACAT2 inhibitors. This compound is identified as an ACAT2 inhibitor, and though public quantitative data is scarce, its mechanism aligns with the current therapeutic strategy. Highly selective ACAT2 inhibitors like Pyripyropene A have shown promise in preclinical models, suggesting that isoform-specific inhibition may be a more viable approach for managing hypercholesterolemia and atherosclerosis. Further research and clinical evaluation of selective ACAT2 inhibitors are warranted to determine their therapeutic utility.

References

The Quest for Efficacious Anti-Atherosclerotic Therapies: A Comparative Analysis of Eldacimibe's Proposed Mechanism and Established Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of novel anti-atherosclerotic agents is a critical endeavor. This guide provides a comparative analysis of the therapeutic potential of Eldacimibe, a putative Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitor, against established and alternative treatments for atherosclerosis. While preclinical and clinical data on this compound remain conspicuously absent from the public domain, an examination of its proposed mechanism of action in the context of other ACAT inhibitors and current therapeutic strategies offers valuable insights.

Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular disease. The management of this condition involves lifestyle modifications and pharmacological interventions aimed at reducing lipid levels, inflammation, and promoting plaque stability. This guide delves into the data supporting various treatment modalities, providing a framework for evaluating the potential of new chemical entities like this compound.

Mechanism of Action: The ACAT Inhibition Hypothesis

This compound is believed to exert its anti-atherosclerotic effects by inhibiting ACAT, an intracellular enzyme that plays a crucial role in cellular cholesterol metabolism. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets within cells, including macrophages in the arterial wall. The accumulation of these lipid-laden macrophages, or foam cells, is a hallmark of atherosclerotic plaque development.

By inhibiting ACAT, this compound would theoretically reduce the storage of cholesteryl esters in macrophages, thereby preventing foam cell formation and slowing the progression of atherosclerosis. Furthermore, inhibiting ACAT in the intestine and liver could potentially reduce the absorption of dietary cholesterol and the assembly of cholesterol-rich lipoproteins.

cluster_macrophage Macrophage Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Substrate Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Catalyzes Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Foam Cell Formation Foam Cell Formation Lipid Droplets->Foam Cell Formation This compound This compound This compound->ACAT Inhibits

Figure 1. Proposed Mechanism of Action of this compound. This compound is hypothesized to inhibit ACAT, preventing the conversion of free cholesterol to cholesteryl esters and subsequent foam cell formation.

Comparative Efficacy of Anti-Atherosclerotic Agents

While data for this compound is unavailable, a robust body of evidence exists for other therapeutic classes. The following tables summarize the quantitative effects of key comparator drugs on plaque size, lipid profiles, and inflammatory markers from preclinical and clinical studies.

Preclinical Data Comparison
Drug ClassDrugAnimal ModelKey Findings on Plaque SizeReference
ACAT Inhibitor AvasimibeApoE3-Leiden mice92% reduction in lesion area compared to high-cholesterol diet control.[1]
Statin AtorvastatinRabbitSignificant reduction in lesion size.[2]
Cholesterol Absorption Inhibitor EzetimibeApoE knockout miceSignificantly inhibited atherosclerosis progression.[3]
Cholesterol Absorption Inhibitor EzetimibeRabbitReduced intima/media ratio by 13%.[4]
PCSK9 Inhibitor AlirocumabAPOE3Leiden.CETP miceDose-dependent decrease in atherosclerotic lesion size (up to 88%).[5]
Clinical Data Comparison: Lipid Profile Changes
Drug ClassDrugClinical TrialLDL-C ReductionHDL-C ChangeTriglyceride ReductionReference
ACAT Inhibitor AvasimibeA-PLUS7.8% - 10.9% increase--[6][7]
ACAT Inhibitor PactimibeCAPTIVATE7.3% increase-0.5%-[8]
Statin + Cholesterol Absorption Inhibitor Simvastatin + EzetimibeENHANCE-55.6%--[9]
PCSK9 Inhibitor EvolocumabGLAGOV-62.8%+11.6%-11.5%[10]
PCSK9 Inhibitor AlirocumabARCHITECTFrom 138.9 mg/dL to 45.0 mg/dL--[11][12][13]
Clinical Data Comparison: Plaque Volume and Composition
Drug ClassDrugClinical TrialChange in Percent Atheroma Volume (PAV)Change in Plaque CompositionReference
ACAT Inhibitor AvasimibeA-PLUS+0.7% to +1.0% (increase)Not Favorable[6][7]
ACAT Inhibitor PactimibeACTIVATENo significant difference vs. placebo-
PCSK9 Inhibitor EvolocumabGLAGOV-1.2%No significant difference in composition vs. statin monotherapy[10]
PCSK9 Inhibitor EvolocumabHUYGENS-2.29%Increased fibrous cap thickness, decreased lipid arc and macrophage index
PCSK9 Inhibitor AlirocumabARCHITECTFrom 34.6% to 30.4%Increase in calcified and fibrous plaque; decrease in fibro-fatty and necrotic plaque[11][12][13]
Clinical Data Comparison: Inflammatory Markers
Drug ClassDrugClinical TrialChange in C-reactive Protein (CRP)Reference
Statin + Cholesterol Absorption Inhibitor Simvastatin + EzetimibeENHANCE-49.2%[9]
Statin + Cholesterol Absorption Inhibitor Simvastatin + Ezetimibe--31% (combination) vs. -14.3% (statin alone)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparative data.

Quantification of Atherosclerotic Plaque Area

Method: Oil Red O Staining of Aortic Root

Objective: To quantify the area of lipid-rich atherosclerotic plaques in the aortic root of animal models.

Procedure:

  • Tissue Preparation: Mice are euthanized, and their hearts are perfused with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde). The heart and upper aorta are excised and embedded in a cryo-embedding medium (e.g., OCT).

  • Sectioning: The embedded tissue is sectioned using a cryostat at the level of the aortic root. Serial sections (typically 5-10 µm thick) are collected on glass slides.

  • Staining:

    • Slides are rinsed with distilled water and then with 60% isopropanol.

    • Slides are incubated in a filtered Oil Red O working solution to stain neutral lipids (characteristic of plaques) red.

    • A counterstain, such as hematoxylin, is often used to stain cell nuclei blue, providing anatomical context.

  • Imaging and Analysis: Stained sections are imaged using a light microscope. The red-stained plaque area and the total aortic root area are measured using image analysis software (e.g., ImageJ). The plaque area is typically expressed as a percentage of the total aortic root area.

cluster_workflow Atherosclerotic Plaque Quantification Workflow A Tissue Collection & Fixation B Cryo-embedding A->B C Cryosectioning of Aortic Root B->C D Oil Red O Staining C->D E Hematoxylin Counterstaining D->E F Microscopic Imaging E->F G Image Analysis (e.g., ImageJ) F->G H Quantification (% Plaque Area) G->H

Figure 2. Experimental Workflow for Quantifying Atherosclerotic Plaque Area. A stepwise process from tissue collection to quantitative analysis of plaque burden.
Measurement of Plasma Lipid Profile

Method: Enzymatic Colorimetric Assays

Objective: To determine the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in plasma or serum samples.

Procedure:

  • Sample Collection: Blood is collected from subjects (fasting is often required) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Assay Principle: Commercially available enzymatic colorimetric assay kits are used. These assays involve a series of enzymatic reactions that produce a colored product, the absorbance of which is proportional to the concentration of the lipid being measured.

    • Total Cholesterol: Cholesterol esterase and cholesterol oxidase are used to generate hydrogen peroxide, which reacts with a chromogen.

    • Triglycerides: Lipase, glycerol kinase, and glycerol phosphate oxidase are used to produce hydrogen peroxide.

    • HDL-C: Non-HDL lipoproteins are precipitated, and the cholesterol in the remaining HDL fraction is measured.

    • LDL-C: Can be calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) if triglycerides are <400 mg/dL, or measured directly using specific assays.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength.

  • Calculation: The lipid concentration is calculated by comparing the sample's absorbance to that of a known standard.

Quantification of Inflammatory Markers in Atherosclerotic Plaques

Method: Immunohistochemistry (IHC)

Objective: To identify and quantify the presence of specific inflammatory markers (e.g., macrophages, C-reactive protein) within atherosclerotic plaques.

Procedure:

  • Tissue Preparation and Sectioning: Similar to the plaque quantification protocol, arterial tissue is fixed, embedded (in paraffin or OCT), and sectioned.

  • Antigen Retrieval: For paraffin-embedded tissues, a heat-induced or enzymatic antigen retrieval step is performed to unmask the target antigen.

  • Immunostaining:

    • Sections are incubated with a primary antibody that specifically binds to the inflammatory marker of interest (e.g., anti-CD68 for macrophages).

    • A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody, is then applied.

    • A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.

  • Counterstaining, Imaging, and Analysis: A counterstain is used to visualize other tissue components. The stained sections are imaged, and the area of positive staining for the inflammatory marker is quantified using image analysis software and often expressed as a percentage of the total plaque area.

Discussion and Future Directions

The lack of publicly available data on this compound makes a direct validation of its anti-atherosclerotic effects impossible at this time. The clinical trial failures of other ACAT inhibitors, such as Avasimibe and Pactimibe, raise significant questions about the viability of this therapeutic strategy. These trials not only failed to show a reduction in atherosclerosis but, in some cases, suggested potential harm, including an increase in LDL-C and adverse cardiovascular events.[6][7][8]

In stark contrast, established therapies like statins and newer agents such as PCSK9 inhibitors have demonstrated robust efficacy in reducing LDL-C levels, promoting plaque regression, and improving cardiovascular outcomes.[10][11][12][13] Ezetimibe, when added to statin therapy, also contributes to further LDL-C reduction and has shown benefits in reducing plaque volume.[9]

For this compound to be considered a viable anti-atherosclerotic agent, future research must address several key questions:

  • Efficacy: Does this compound effectively reduce atherosclerotic plaque burden in preclinical models and, ultimately, in humans?

  • Lipid Profile: What is the precise effect of this compound on the full lipid profile, including LDL-C, HDL-C, and triglycerides? Will it avoid the paradoxical increase in LDL-C seen with other ACAT inhibitors?

  • Inflammatory Effects: Does this compound modulate the inflammatory components of atherosclerosis, such as macrophage infiltration and inflammatory cytokine levels?

  • Safety: What is the long-term safety profile of this compound, particularly concerning cardiovascular outcomes?

Until comprehensive data from well-designed preclinical and clinical studies on this compound become available, its potential as an anti-atherosclerotic therapy remains speculative. Researchers and drug development professionals should focus on therapeutic targets with proven clinical benefits while awaiting further evidence on the next generation of lipid-modifying and anti-inflammatory agents.

References

Cross-validation of Eldacimibe's efficacy in different animal models

Author: BenchChem Technical Support Team. Date: November 2025

Eldacimibe , also known as WAY-ACA-147, is an investigational drug identified as a potent and selective inhibitor of ACAT2 (Acyl-coenzyme A:cholesterol acyltransferase 2).[1] This enzyme plays a crucial role in the absorption of dietary cholesterol in the intestines and the assembly of lipoproteins in the liver. By inhibiting ACAT2, this compound is being explored for its potential therapeutic benefits in cardiovascular, endocrine, and metabolic disorders, with a primary focus on conditions like atherosclerosis and hypercholesterolemia.[1]

Mechanism of Action: Targeting Cholesterol Metabolism

The primary mechanism of action of this compound lies in its ability to block the activity of the ACAT2 enzyme. ACAT2 is predominantly found in the intestines and liver and is responsible for the esterification of cholesterol, a process where a fatty acid is added to cholesterol to form cholesteryl esters. These esters are then packaged into lipoproteins for transport in the bloodstream.

By inhibiting ACAT2, this compound is expected to:

  • Reduce Cholesterol Absorption: In the intestines, blocking ACAT2 prevents the esterification of dietary cholesterol, thereby limiting its absorption into the body.

  • Decrease Lipoprotein Production: In the liver, the inhibition of ACAT2 can interfere with the assembly and secretion of very-low-density lipoproteins (VLDL), which are precursors to low-density lipoproteins (LDL), often referred to as "bad cholesterol."

This dual action on cholesterol absorption and lipoprotein production makes ACAT2 inhibition an attractive strategy for managing hypercholesterolemia and reducing the risk of atherosclerosis.

Below is a simplified representation of the proposed signaling pathway influenced by this compound.

Eldacimibe_Mechanism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Dietary Cholesterol Dietary Cholesterol Cholesterol Pool Cholesterol Pool Dietary Cholesterol->Cholesterol Pool ACAT2 ACAT2 Cholesterol Pool->ACAT2 Cholesteryl Esters Cholesteryl Esters ACAT2->Cholesteryl Esters Esterification Chylomicrons Chylomicrons Cholesteryl Esters->Chylomicrons Packaging To Liver To Liver Chylomicrons->To Liver This compound This compound This compound->ACAT2 Inhibits

Caption: Proposed mechanism of this compound in inhibiting cholesterol absorption in an enterocyte.

Cross-Validation of Efficacy in Animal Models: A Data Deficit

A comprehensive review of publicly available scientific literature reveals a significant gap in the data concerning the cross-validation of this compound's efficacy in different animal models. While the compound is identified and its target is known, detailed preclinical studies comparing its performance against other alternatives and providing extensive experimental data are not readily accessible in the public domain.

The creation of comparative guides, as requested, necessitates robust datasets from in vivo studies. Such data would typically include:

  • Pharmacokinetic profiles: How the drug is absorbed, distributed, metabolized, and excreted in different species.

  • Pharmacodynamic studies: The effect of the drug on cholesterol levels and atherosclerotic plaque formation in various animal models of cardiovascular disease.

  • Comparative efficacy studies: Direct comparisons with other lipid-lowering agents like statins or ezetimibe.

  • Safety and toxicology data: Assessment of potential adverse effects in animal models.

Without access to such peer-reviewed and published data, a detailed and objective comparison of this compound's performance remains speculative.

Experimental Protocols: The Foundation for Reproducible Science

Detailed experimental protocols are the cornerstone of scientific research, ensuring that experiments can be replicated and validated by other researchers. For a drug like this compound, key experimental protocols would encompass:

  • Animal Model Induction: Detailed procedures for inducing hypercholesterolemia or atherosclerosis in animal models (e.g., through high-fat diets in mice, rabbits, or non-human primates).

  • Drug Administration: Specifics on the dosage, route of administration (e.g., oral gavage, intraperitoneal injection), and treatment duration.

  • Biochemical Analyses: Protocols for measuring plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides), and quantifying ACAT enzyme activity.

  • Histopathological Analysis: Methods for staining and quantifying atherosclerotic lesions in arterial tissues.

The absence of published studies on this compound means that these specific experimental methodologies are not available for review and inclusion in this guide.

The Path Forward: Awaiting Further Research

While the therapeutic potential of this compound as an ACAT2 inhibitor is of interest to the scientific community, the current lack of publicly available data on its efficacy and safety in animal models prevents a thorough comparative analysis. Future publication of preclinical and clinical trial data will be essential to fully understand the therapeutic profile of this compound and its potential role in the management of cardiovascular and metabolic diseases. Researchers and drug development professionals are encouraged to monitor scientific databases and company publications for forthcoming information on this compound.

References

Reproducibility of published Eldacimibe research findings

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the reproducibility of published research findings for "Eldacimibe" cannot be provided at this time. Extensive searches for a drug with this specific name have not yielded any matching results in publicly available scientific literature or clinical trial databases.

It is highly likely that "this compound" is a misspelling of a different investigational or approved therapeutic agent. The initial search results suggested potential confusion with "Elacytarabine" or "Elacestrant," both of which are oncology drugs with distinct mechanisms of action and extensive research data. However, without confirmation of the correct drug name, any detailed comparison or analysis would be speculative and may not address the user's specific interests.

To proceed with a comprehensive comparison guide that meets the specified requirements—including structured data tables, detailed experimental protocols, and visualizations of signaling pathways—it is imperative to first identify the correct name of the drug .

Researchers, scientists, and drug development professionals are encouraged to verify the spelling and provide the accurate name of the therapeutic agent to enable a thorough and factual analysis of its research findings and reproducibility. Upon receiving the corrected information, a complete guide will be generated, adhering to all specified requirements for data presentation, protocol documentation, and visualization.

The Evolving Landscape of Lipid Modulation: A Comparative Analysis of Eldacimibe and the Next-Generation CETP Inhibitor, Obicetrapib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of dyslipidemia to mitigate cardiovascular risk remains a cornerstone of preventative medicine. While statins are the established first-line therapy, a significant residual risk often persists, driving the development of novel lipid-modulating agents. This guide provides a detailed comparison of two distinct approaches: Eldacimibe, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2), and Obicetrapib, a promising novel Cholesteryl Ester Transfer Protein (CETP) inhibitor currently in late-stage clinical development.

This comparison aims to provide an objective overview of their mechanisms of action, available performance data, and the scientific rationale behind their development, offering valuable insights for researchers and drug development professionals in the cardiovascular field.

Introduction to the Compounds

This compound (WAY-ACA 147) is an inhibitor of ACAT2, an intracellular enzyme that plays a role in the absorption of dietary cholesterol and the formation of cholesteryl esters within macrophages in the arterial wall. By inhibiting ACAT2, this compound was investigated for its potential to lower plasma cholesterol levels and prevent the formation of foam cells, a key component of atherosclerotic plaques[1][2][3][4][5]. Developed by Wyeth-Ayerst and later associated with Pfizer, this compound reached Phase 2 clinical trials for atherosclerosis and hypercholesterolemia; however, its development for these indications is currently listed as inactive[5].

Obicetrapib represents a renewed effort in the class of CETP inhibitors. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is intended to increase HDL cholesterol (HDL-C) and decrease LDL cholesterol (LDL-C), thereby favorably altering the lipid profile. Despite the failure of earlier CETP inhibitors due to off-target effects or lack of efficacy, Obicetrapib has demonstrated a promising safety and efficacy profile in multiple clinical trials and is being investigated as a potential new oral therapy for dyslipidemia[2][3][4][6].

Mechanism of Action

The distinct mechanisms of this compound and Obicetrapib target different pathways in lipid metabolism.

This compound's proposed mechanism centers on the inhibition of ACAT2. This enzyme is primarily found in the intestine and macrophages. Its inhibition is expected to have a dual effect:

  • Reduced Cholesterol Absorption: In the intestines, ACAT2 is responsible for esterifying absorbed cholesterol before its incorporation into chylomicrons. Inhibiting this step reduces the amount of dietary cholesterol entering the bloodstream.

  • Prevention of Foam Cell Formation: Within macrophages in the arterial intima, ACAT2 esterifies excess cholesterol for storage, leading to the formation of lipid-laden foam cells. By blocking this process, this compound was hypothesized to prevent a critical step in the development of atherosclerosis[1][2][3][4].

Obicetrapib , as a CETP inhibitor, works in the plasma. Its primary mechanism is to block the action of CETP, leading to:

  • Increased HDL-C: By preventing the transfer of cholesteryl esters away from HDL, the concentration and residence time of HDL particles in the circulation are increased.

  • Decreased LDL-C: The reduction in the transfer of cholesteryl esters to LDL and VLDL particles results in lower levels of these atherogenic lipoproteins.

Signaling Pathway Diagrams

Eldacimibe_Mechanism cluster_intestine Intestinal Cholesterol Absorption cluster_macrophage Foam Cell Formation Dietary_Cholesterol Dietary Cholesterol Enterocyte Enterocyte Dietary_Cholesterol->Enterocyte Intestinal_Lumen Intestinal Lumen ACAT2_Intestine ACAT2 Enterocyte->ACAT2_Intestine Free Cholesterol Cholesteryl_Esters_Intestine Cholesteryl Esters ACAT2_Intestine->Cholesteryl_Esters_Intestine Chylomicrons Chylomicrons Cholesteryl_Esters_Intestine->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream Macrophage Macrophage (Arterial Wall) ACAT2_Macrophage ACAT2 Macrophage->ACAT2_Macrophage Excess Cholesterol Cholesteryl_Esters_Macrophage Cholesteryl Esters ACAT2_Macrophage->Cholesteryl_Esters_Macrophage Foam_Cell Foam Cell Cholesteryl_Esters_Macrophage->Foam_Cell This compound This compound This compound->ACAT2_Intestine This compound->ACAT2_Macrophage

Caption: this compound's mechanism of action via ACAT2 inhibition.

Obicetrapib_Mechanism HDL HDL CETP CETP HDL->CETP Cholesteryl_Esters Cholesteryl Esters HDL->Cholesteryl_Esters from LDL_VLDL LDL / VLDL Triglycerides Triglycerides LDL_VLDL->Triglycerides to CETP->HDL Transfer CETP->LDL_VLDL Transfer Increased_HDL Increased HDL-C CETP->Increased_HDL Decreased_LDL Decreased LDL-C CETP->Decreased_LDL Obicetrapib Obicetrapib Obicetrapib->CETP

Caption: Obicetrapib's mechanism of action via CETP inhibition.

Comparative Performance Data

While extensive clinical trial data for this compound is not publicly available due to its discontinued development, information on the related ACAT inhibitor, Avasimibe, provides some insight into the performance of this class of drugs. In contrast, Obicetrapib has a growing body of data from recent clinical trials.

Table 1: Comparative Lipid-Modulating Effects

ParameterThis compound (ACATi - Inferred from Avasimibe data)Obicetrapib (CETPi)
LDL-C No significant reduction; potential for increase[7][8]Significant reduction (up to 51%)[1]
HDL-C Modest, non-significant changesSignificant increase (up to 165%)[6]
Triglycerides Modest reductionModest reduction
Apolipoprotein B (ApoB) Non-significant changesSignificant reduction
Lipoprotein(a) [Lp(a)] Not reportedSignificant reduction

Note: Data for this compound is inferred from studies on Avasimibe, another ACAT inhibitor. Direct comparative trial data is unavailable.

Table 2: Clinical Development Status

CompoundDevelopment PhaseKey Clinical TrialsStatus for Atherosclerosis/Hypercholesterolemia
This compound Phase 2Not publicly detailedInactive/Discontinued[5]
Obicetrapib Phase 3ROSE, ROSE2, TANDEM, BROOKLYN, BROADWAY, PREVAIL[2][3][5][6][9]Active

Experimental Protocols

Detailed experimental protocols for the clinical trials of these compounds are extensive. Below are generalized methodologies for key assessments.

Protocol 1: Quantification of Lipoprotein Cholesterol and Triglycerides

Objective: To determine the concentration of LDL-C, HDL-C, and triglycerides in patient plasma.

Methodology:

  • Sample Collection: Whole blood is collected from fasting subjects into tubes containing EDTA.

  • Plasma Separation: Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C.

  • Lipoprotein Fractionation (Ultracentrifugation - Reference Method):

    • VLDL is isolated by ultracentrifugation of plasma at a density of 1.006 g/mL.

    • The infranatant is then subjected to a second ultracentrifugation at a density of 1.063 g/mL to separate LDL from HDL.

  • Cholesterol and Triglyceride Measurement:

    • The cholesterol and triglyceride content of the plasma and isolated lipoprotein fractions are determined using commercially available enzymatic assays.

    • Absorbance is read on a spectrophotometer, and concentrations are calculated against a standard curve.

  • Direct Homogeneous Assays (for large-scale clinical trials):

    • Automated assays that selectively measure LDL-C and HDL-C directly from plasma without the need for ultracentrifugation are commonly used. These assays utilize specific detergents, enzymes, and clearing reagents.

Protocol 2: Assessment of Atherosclerotic Plaque Volume by Intravascular Ultrasound (IVUS)

Objective: To visualize and quantify the volume of atherosclerotic plaques within coronary arteries.

Methodology:

  • Catheterization: A specialized IVUS catheter with an ultrasound transducer at its tip is introduced into the coronary artery of interest via femoral or radial artery access.

  • Image Acquisition: The catheter is advanced beyond the lesion of interest and then pulled back at a constant speed, acquiring cross-sectional images of the artery.

  • Image Analysis:

    • Specialized software is used to analyze the acquired images.

    • The external elastic membrane (EEM) and the lumen borders are manually or semi-automatically traced for each frame.

    • Total Atheroma Volume (TAV): Calculated as the sum of the plaque areas (EEM area - lumen area) for all frames in the pullback.

    • Percent Atheroma Volume (PAV): Calculated as (TAV / total EEM volume) x 100.

  • Data Comparison: Baseline and follow-up IVUS measurements are compared to assess the change in plaque volume over the treatment period.

Experimental Workflow Diagram

Experimental_Workflow Patient_Screening Patient Screening and Informed Consent Baseline_Visit Baseline Visit Patient_Screening->Baseline_Visit Fasting_Blood_Sample Fasting Blood Sample Baseline_Visit->Fasting_Blood_Sample IVUS_Procedure Baseline IVUS Procedure (if applicable) Baseline_Visit->IVUS_Procedure Randomization Randomization Baseline_Visit->Randomization Treatment_Group_A Treatment Group (e.g., this compound) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group (e.g., Obicetrapib) Randomization->Treatment_Group_B Placebo_Group Placebo Group Randomization->Placebo_Group Follow_Up_Visits Follow-Up Visits (Regular Intervals) Treatment_Group_A->Follow_Up_Visits Treatment_Group_B->Follow_Up_Visits Placebo_Group->Follow_Up_Visits Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up_Visits->Adverse_Event_Monitoring Final_Visit Final Visit Follow_Up_Visits->Final_Visit Final_Blood_Sample Final Fasting Blood Sample Final_Visit->Final_Blood_Sample Final_IVUS Final IVUS Procedure (if applicable) Final_Visit->Final_IVUS Data_Analysis Data Analysis and Statistical Comparison Final_Blood_Sample->Data_Analysis Final_IVUS->Data_Analysis

Caption: Generalized clinical trial workflow for lipid-modulating agents.

Conclusion

The comparison between this compound and Obicetrapib highlights a significant evolution in the strategies for developing novel lipid-modulating therapies. The ACAT inhibitor class, to which this compound belongs, faced challenges in clinical development, with the related compound Avasimibe failing to show a benefit in reducing atherosclerosis and even demonstrating an unfavorable increase in LDL-C in a major clinical trial[7][8]. This likely contributed to the discontinuation of this compound's development for these indications.

In contrast, the CETP inhibitor Obicetrapib has shown promising results in robustly lowering LDL-C and ApoB while increasing HDL-C, without the off-target effects that plagued earlier CETP inhibitors. The ongoing late-stage clinical trials for Obicetrapib will be crucial in determining its ultimate role in cardiovascular risk reduction.

For researchers and drug development professionals, this comparison underscores the importance of not only the biological target but also the specific molecular characteristics of a drug candidate. While a therapeutic concept may be sound, the clinical success is contingent on a favorable balance of efficacy and safety, a hurdle that the ACAT inhibitor class has so far struggled to overcome in the context of atherosclerosis, while the newer generation of CETP inhibitors like Obicetrapib holds renewed promise.

References

Safety Operating Guide

Proper Disposal of Eldacimibe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of the investigational drug Eldacimibe is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is necessary to minimize risks to personnel and the surrounding ecosystem. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on general best practices for chemical waste management in a laboratory setting.

It is imperative to note that a specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions from the manufacturer could not be located in publicly available resources. Therefore, the following guidelines are based on general principles of chemical safety and waste disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the official SDS from the supplier of this compound before proceeding with any disposal activities.

Core Disposal Protocol

The primary procedure for the disposal of this compound, as with most research and development compounds, is to treat it as hazardous chemical waste. This ensures the highest level of safety and regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by local and federal regulations.

  • Personal Protective Equipment (PPE): When handling this compound waste, personnel must wear appropriate PPE, including but not limited to:

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles or a face shield

    • A lab coat

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

Decontamination of Labware and Surfaces

Any laboratory equipment, surfaces, or PPE that comes into contact with this compound should be decontaminated.

Decontamination Procedure:

  • Gross Decontamination: Remove any visible solid or liquid this compound with an appropriate absorbent material.

  • Washing: Wash the contaminated items or surfaces thoroughly with a suitable solvent (such as ethanol or isopropanol, if compatible with the material) followed by soap and water.

  • Rinsate Collection: All rinsate and cleaning materials used for decontamination should be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Caption: Logical workflow for the safe disposal of this compound waste.

This guide is intended to provide essential, immediate safety and logistical information. By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby building a culture of safety and trust within the laboratory environment. Always prioritize obtaining the specific Safety Data Sheet from the manufacturer for complete and accurate disposal instructions.

Essential Safety and Operational Guidance for Handling Eldacimibe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential, immediate safety and logistical information for handling Eldacimibe in a research setting. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these guidelines are based on best practices for handling potent, novel chemical compounds of unknown toxicity. Researchers must conduct a risk assessment prior to handling and adhere to all institutional and regulatory guidelines.

This compound is an ACAT2 inhibitor intended for research use only and is not for human use[1]. Given the potent biological activity of such molecules, it is crucial to handle this compound with appropriate caution to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for various activities involving this compound. This guidance is based on a conservative approach, assuming the compound may be hazardous upon contact or inhalation.

Activity Recommended PPE Justification
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloved) - Lab Coat - Safety Glasses with Side Shields or Goggles - Face Shield - Respiratory Protection (e.g., N95 or higher rated respirator)To prevent inhalation of fine particles and to protect skin and eyes from contact with the solid compound. A face shield offers an additional layer of protection.
Solution Preparation - Disposable Nitrile Gloves (double-gloved) - Lab Coat - Safety Goggles - Face Shield (when handling larger volumes)To protect against splashes of the solvent and dissolved compound.
In-Vitro Experiments - Disposable Nitrile Gloves - Lab Coat - Safety GlassesStandard laboratory practice to prevent skin contact with the compound in solution.
In-Vivo Dosing and Animal Handling - Disposable Nitrile Gloves (double-gloved) - Lab Coat or Disposable Gown - Safety Glasses or Goggles - Respiratory Protection (if aerosolization is possible)To prevent exposure through skin contact, animal scratches, or inhalation of aerosols generated during dosing.
Waste Disposal - Disposable Nitrile Gloves - Lab Coat - Safety GogglesTo protect against splashes and contact with contaminated waste materials.

It is imperative to select well-fitting gloves and to change them immediately after any suspected contamination[2].

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step procedures should be followed.

1. Pre-Handling Preparations:

  • Designated Area: All work with solid this compound and concentrated solutions should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the this compound container, solvents, weighing paper, spatulas, tubes, and waste containers.

  • Pre-label Containers: All vials and tubes that will contain this compound should be clearly labeled before use.

  • PPE Donning: Put on all required PPE as outlined in the table above.

2. Handling Procedures:

  • Weighing:

    • Perform weighing inside a chemical fume hood or a balance enclosure to contain any airborne particles.

    • Use anti-static weighing dishes or paper.

    • Carefully open the container with the solid this compound.

    • Use a clean, designated spatula to transfer the desired amount of powder.

    • Close the primary container tightly immediately after use.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the container is securely capped.

    • Visually inspect the container for any external contamination before removing it from the hood.

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Dispose of the cleaning materials as hazardous waste.

  • PPE Doffing:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat/gown, inner gloves, and respirator.

    • Dispose of all single-use PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All solid this compound waste, including empty primary containers, contaminated weighing paper, and spatulas, should be collected in a clearly labeled, sealed container for hazardous chemical waste.

    • Contaminated sharps (e.g., needles, pipette tips) must be collected in an approved sharps container labeled as "Hazardous Waste - Chemically Contaminated Sharps"[3].

  • Liquid Waste:

    • All solutions containing this compound, including experimental media and the first rinse of any contaminated glassware, must be collected in a labeled, leak-proof hazardous waste container[4].

    • Do not dispose of any this compound-containing solutions down the drain[4].

  • Contaminated PPE:

    • All disposable PPE used while handling this compound (gloves, lab coats, etc.) should be considered contaminated and disposed of as solid hazardous waste[3].

All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations[4].

Experimental Workflow and Safety

The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste, incorporating the essential safety and operational steps.

Eldacimibe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Designate Work Area (Fume Hood) gather_materials Gather All Materials prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment (In-Vitro / In-Vivo) dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate solid_waste Collect Solid Waste (PPE, consumables) experiment->solid_waste liquid_waste Collect Liquid Waste (solutions, rinsates) experiment->liquid_waste doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands ehs_pickup Arrange EHS Pick-up solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eldacimibe
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Eldacimibe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.